molecular formula C8H7NO5 B089193 Methyl 2-hydroxy-4-nitrobenzoate CAS No. 13684-28-1

Methyl 2-hydroxy-4-nitrobenzoate

Cat. No.: B089193
CAS No.: 13684-28-1
M. Wt: 197.14 g/mol
InChI Key: DODUOCYKSQVFSW-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-nitrobenzoate is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODUOCYKSQVFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159972
Record name Salicylic acid, 4-nitro-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID10159972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13684-28-1
Record name Salicylic acid, 4-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13684-28-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylic acid, 4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-hydroxy-4-nitrobenzoate, a valuable intermediate in organic synthesis. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound (CAS No. 13684-28-1) is an aromatic ester containing both a hydroxyl and a nitro functional group. These functionalities make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. This guide will explore the two primary routes for its synthesis: the esterification of 4-nitrosalicylic acid and the direct nitration of methyl salicylate.

Synthetic Pathways

There are two main strategies for the synthesis of this compound, each with its own advantages and challenges.

Pathway A: Esterification of 4-Nitrosalicylic Acid

This two-step approach first involves the synthesis of the precursor, 4-nitrosalicylic acid, followed by its esterification with methanol.

  • Step 1: Synthesis of 4-Nitrosalicylic Acid: 4-Nitrosalicylic acid can be prepared from 2-amino-4-nitrobenzoic acid through a diazotization reaction, followed by hydrolysis of the diazonium salt.[1] Another reported method is the nitrosation of 4-aminosalicylic acid.[2]

  • Step 2: Esterification: The resulting 4-nitrosalicylic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid. This is a classic Fischer esterification reaction.

Pathway B: Direct Nitration of Methyl Salicylate

This method involves the direct introduction of a nitro group onto the aromatic ring of methyl salicylate. A significant challenge in this approach is achieving regioselectivity, as the nitration of methyl salicylate can yield a mixture of isomers, including the 3-nitro and 5-nitro derivatives.[3][4] Controlling the reaction conditions and the choice of nitrating agent are crucial for favoring the formation of the desired 4-nitro isomer.

Detailed Experimental Protocols

The following protocols are based on established chemical literature for similar transformations and provide a starting point for the synthesis of this compound.

Pathway A: Esterification of 4-Nitrosalicylic Acid

3.1.1. Synthesis of 4-Nitrosalicylic Acid from 2-Amino-4-nitrobenzoic Acid

  • Reagents: 2-Amino-4-nitrobenzoic acid, Sodium nitrite, Sulfuric acid, Water.

  • Procedure:

    • Dissolve 2-amino-4-nitrobenzoic acid in concentrated sulfuric acid at a low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the low temperature to form the diazonium salt.

    • After the addition is complete, allow the mixture to stir for a short period.

    • Carefully add the diazonium salt solution to boiling water to facilitate the hydrolysis of the diazonium group to a hydroxyl group.

    • Cool the reaction mixture to induce precipitation of 4-nitrosalicylic acid.

    • Filter the crude product, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for purification.

3.1.2. Esterification of 4-Nitrosalicylic Acid

  • Reagents: 4-Nitrosalicylic acid, Methanol, Concentrated Sulfuric Acid.

  • Procedure:

    • Suspend 4-nitrosalicylic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Pathway B: Regioselective Nitration of Methyl Salicylate
  • Reagents: Methyl salicylate, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or other regioselective nitrating agents), Sulfuric acid (if not part of the nitrating agent).

  • Procedure:

    • Dissolve methyl salicylate in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture to 0-5 °C.

    • Slowly add the nitrating agent dropwise to the cooled solution while maintaining the temperature.

    • After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration to ensure complete reaction and maximize the yield of the 4-nitro isomer.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Filter the crude product, wash thoroughly with cold water to remove any residual acid.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to separate the desired 4-nitro isomer from other isomers.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of nitroaromatic compounds, which can be used as a reference for optimizing the synthesis of this compound.

ParameterPathway A (Esterification)Pathway B (Direct Nitration)Reference
Starting Material 4-Nitrosalicylic AcidMethyl Salicylate-
Key Reagents Methanol, H₂SO₄HNO₃, H₂SO₄-
Reaction Temperature Reflux0-15 °C[3]
Reaction Time Several hours1-2 hours[3]
Typical Yield >80% (for similar esterifications)Variable, dependent on regioselectivity-
Purity of Final Product >95% (after purification)>95% (after purification)[5]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The specific chemical shifts and coupling constants will be indicative of the 4-nitro substitution pattern.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (with distinct shifts due to the substituents), and the methyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), the nitro group (N-O stretches), and the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (197.15 g/mol ).

Note: Detailed spectroscopic data for this compound can be found in chemical databases such as ChemicalBook.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_pathway_a Pathway A: Esterification of 4-Nitrosalicylic Acid cluster_pathway_b Pathway B: Direct Nitration 2-Amino-4-nitrobenzoic Acid 2-Amino-4-nitrobenzoic Acid 4-Nitrosalicylic Acid 4-Nitrosalicylic Acid 2-Amino-4-nitrobenzoic Acid->4-Nitrosalicylic Acid Diazotization This compound This compound 4-Nitrosalicylic Acid->this compound Esterification (Methanol, H+) Methyl Salicylate Methyl Salicylate Methyl Salicylate->this compound Nitration Esterification_Workflow arrow arrow Start Start: 4-Nitrosalicylic Acid + Methanol Add_Catalyst Add H₂SO₄ Catalyst Start->Add_Catalyst Reflux Reflux Reaction Mixture Add_Catalyst->Reflux Evaporation Evaporate Excess Methanol Reflux->Evaporation Extraction Dissolve in Organic Solvent & Wash Evaporation->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Recrystallization or Chromatography Concentration->Purification End End: Pure Methyl 2-hydroxy-4-nitrobenzoate Purification->End

References

A Comprehensive Technical Guide to Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is an aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a nitro group and a hydroxyl group on the benzene ring, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capability of the hydroxyl group influence the molecule's reactivity and potential biological interactions. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical characterization of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 13684-28-1[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.15 g/mol [1]
Appearance Solid
Density 1.4±0.1 g/cm³
Boiling Point 324.5±32.0 °C at 760 mmHg
Flash Point 150.1±25.1 °C[1]
PSA (Polar Surface Area) 92.35 Ų[1]
Exact Mass 197.032425[1]

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While publicly available, high-resolution spectra for this specific compound are limited, data for closely related isomers and precursors provide valuable reference points. Key expected spectral features are summarized in Table 2. ChemicalBook indicates the availability of 1H NMR, 13C NMR, IR, and Mass spectra for this compound.[2]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons (likely showing complex splitting patterns due to substitution), a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The exact chemical shifts would be influenced by the positions of the nitro and hydroxyl groups.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the electron-withdrawing nitro group and electron-donating hydroxyl group), and the methyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the N-O stretches of the nitro group, and C-H and C=C stretches of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the methoxy group, the nitro group, and other fragments.

Experimental Protocols

The synthesis of this compound can be approached through two primary synthetic routes: the nitration of a hydroxylated benzoate precursor or the esterification of a nitrated hydroxybenzoic acid. Detailed experimental protocols for analogous reactions are provided below as a guide for laboratory synthesis.

Synthesis Route 1: Nitration of Methyl 2-hydroxybenzoate

This method involves the electrophilic aromatic substitution of Methyl 2-hydroxybenzoate (Methyl Salicylate) using a nitrating agent. The hydroxyl group is an ortho-, para-director; therefore, careful control of reaction conditions is necessary to favor the formation of the desired 4-nitro isomer.

Experimental Workflow: Nitration of an Aromatic Ester

G cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Work-up and Purification HNO3 Conc. Nitric Acid Nitrating_Mix Nitrating Mixture (NO2+) HNO3->Nitrating_Mix Protonation H2SO4_cat Conc. Sulfuric Acid H2SO4_cat->Nitrating_Mix Catalyst Reaction_Vessel Reaction at 0-10°C Nitrating_Mix->Reaction_Vessel Slow Addition Start_Mat Methyl 2-hydroxybenzoate in conc. H2SO4 Start_Mat->Reaction_Vessel Quench Pour onto Ice Reaction_Vessel->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with cold water & methanol Filter->Wash Recrystallize Recrystallization (e.g., from Ethanol/Water) Wash->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for the nitration of Methyl 2-hydroxybenzoate.

Detailed Methodology (Adapted from the nitration of methyl benzoate): [3][4][5][6][7]

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add a specific volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat generated.

  • Reaction Setup: Dissolve Methyl 2-hydroxybenzoate in a minimal amount of concentrated sulfuric acid in a reaction flask equipped with a magnetic stirrer. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 10 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of Methyl 2-hydroxybenzoate. The temperature of the reaction mixture must be carefully monitored and maintained below 15 °C to minimize the formation of by-products.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 15-30 minutes) to ensure the reaction goes to completion.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring. The crude product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid. A subsequent wash with a small amount of cold methanol can help remove some impurities.[3][5] The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Synthesis Route 2: Fischer Esterification of 2-hydroxy-4-nitrobenzoic acid

This route involves the acid-catalyzed esterification of 2-hydroxy-4-nitrobenzoic acid with methanol. This is a reversible reaction, and using an excess of methanol can help drive the equilibrium towards the product side.

Experimental Workflow: Fischer Esterification

G cluster_reaction Esterification Reaction cluster_workup Work-up and Purification Start_Mat 2-hydroxy-4-nitrobenzoic acid Reaction_Vessel Reflux Start_Mat->Reaction_Vessel Methanol Methanol (excess) Methanol->Reaction_Vessel Catalyst Conc. H2SO4 (catalyst) Catalyst->Reaction_Vessel Neutralize Neutralize with NaHCO3 soln. Reaction_Vessel->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the Fischer esterification of 2-hydroxy-4-nitrobenzoic acid.

Detailed Methodology (Adapted from the esterification of similar carboxylic acids): [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-nitrobenzoic acid in an excess of methanol.

  • Catalysis: Cautiously add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety Information

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The acids used in the synthesis are highly corrosive. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific chemicals being used.

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a comprehensive overview of its chemical and physical properties, expected spectroscopic data, and detailed, adaptable protocols for its synthesis. The provided information is intended to support researchers and scientists in the safe and efficient handling and application of this compound in their research and development endeavors.

References

An In-depth Technical Guide to Methyl 2-hydroxy-4-nitrobenzoate (CAS: 13684-28-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate, with the CAS number 13684-28-1, is an aromatic ester belonging to the nitrobenzoate family. Its structure, featuring a salicylic acid backbone with a nitro group substitution, suggests potential for a range of chemical and biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

PropertyValueSource
CAS Number 13684-28-1--INVALID-LINK--[1]
Molecular Formula C₈H₇NO₅--INVALID-LINK--[1]
Molecular Weight 197.15 g/mol --INVALID-LINK--[1]
Boiling Point 324.5 ± 32.0 °C at 760 mmHg--INVALID-LINK--[2]
Density 1.4 ± 0.1 g/cm³--INVALID-LINK--[2]
Flash Point 150.1 ± 25.1 °C--INVALID-LINK--[2]
LogP 2.55--INVALID-LINK--[2]
Melting Point Not available. For comparison, the melting point of the isomeric Methyl 4-hydroxy-2-nitrobenzoate is 161 °C.[3] The melting point of Methyl 4-nitrobenzoate is 94-96 °C, and Methyl 3-nitrobenzoate is 78-80 °C.[4]

Synthesis

The primary and most direct route for the synthesis of this compound is the Fischer esterification of 2-hydroxy-4-nitrobenzoic acid with methanol in the presence of an acid catalyst. While a specific detailed protocol for this exact reaction is not available in the surveyed literature, a general and widely applicable procedure for Fischer esterification is provided below.

Experimental Protocol: Fischer Esterification of 2-hydroxy-4-nitrobenzoic Acid

This protocol is based on established methods for the esterification of substituted benzoic acids.[5][6][7]

Materials:

  • 2-hydroxy-4-nitrobenzoic acid

  • Anhydrous methanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (or other suitable extraction solvent)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents). The methanol acts as both a reagent and a solvent.

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents). This step is exothermic and should be performed with caution, preferably in an ice bath.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by column chromatography on silica gel.

Fischer_Esterification reactant1 2-hydroxy-4-nitrobenzoic acid reflux Reflux (2-6h) reactant1->reflux reactant2 Methanol (excess) reactant2->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux workup Aqueous Work-up (H₂O, NaHCO₃, Brine) reflux->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Fischer Esterification Workflow

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is currently not available in the public domain literature. However, based on its structural similarity to other well-studied classes of compounds, its potential biological profile can be inferred.

4.1. Relationship to Salicylic Acid and its Derivatives:

As a derivative of salicylic acid, it may possess some of the biological activities associated with this class of compounds, which are known for their anti-inflammatory, analgesic, and antimicrobial properties. Salicylic acid and its derivatives are known to modulate the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

4.2. Potential as an Antimicrobial Agent:

Nitroaromatic compounds and benzoate esters have independently been investigated for their antimicrobial activities. For instance, 2-hydroxy-4-methoxybenzaldehyde has shown antibacterial and antibiofilm activity against Staphylococcus aureus.[8] Derivatives of 4-hydroxybenzoic acid (parabens) are widely used as antimicrobial preservatives.[4] Therefore, it is plausible that this compound could exhibit activity against various microbial strains.

4.3. Potential in Drug Discovery:

The presence of both a hydroxyl and a nitro group on the aromatic ring can lead to interactions with biological targets, making it a candidate for further investigation in drug discovery programs. Aromatic nitro compounds are known to be intermediates in the synthesis of various pharmaceuticals.

Experimental Protocols for Biological Evaluation

Given the lack of specific data for this compound, the following are general protocols for assessing the potential biological activities based on its structural characteristics.

4.4.1. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agent (positive control)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with a known antimicrobial agent), a negative control (broth only), and a solvent control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

MIC_Assay_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate controls Include Positive, Negative, and Solvent Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 18-24h) controls->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat_cells Treat Cells with Various Concentrations of Test Compound adhere->treat_cells incubate_compound Incubate for a Specified Period treat_cells->incubate_compound add_mtt Add MTT Solution and Incubate incubate_compound->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate Cell Viability and Determine IC₅₀ read_absorbance->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Molecular Structure of Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is an aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a nitro group and a hydroxyl group on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis and characterization, and predicted spectral data based on analogous compounds.

Chemical Identifiers

To ensure unambiguous identification, the following chemical identifiers are provided for this compound.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 13684-28-1[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.15 g/mol [1]
Canonical SMILES COC(=O)C1=CC=C(--INVALID-LINK--[O-])C=C1O[1]
InChI InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,10H,1H3
InChIKey UFWJVLMWHVEGBA-UHFFFAOYSA-N

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a methyl ester group at position 1, a hydroxyl group at position 2, and a nitro group at position 4.

2D Molecular Structure Diagram

Synthesis_and_Characterization_Workflow start Start: Methyl Salicylate nitration Nitration (HNO3, H2SO4) start->nitration workup Aqueous Workup & Precipitation nitration->workup filtration Filtration & Washing workup->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization (Methanol) crude_product->recrystallization purified_product Purified Product recrystallization->purified_product characterization Characterization purified_product->characterization end End: Pure Methyl 2-hydroxy-4-nitrobenzoate purified_product->end tlc TLC characterization->tlc mp Melting Point characterization->mp nmr NMR (1H, 13C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

References

An In-depth Technical Guide to Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is an aromatic organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a benzene ring substituted with a hydroxyl group, a nitro group, and a methyl ester, provides multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the context of pharmaceutical research and development. The IUPAC name for this compound is This compound .

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical structure and properties make it a useful building block in various synthetic endeavors. The key physical and chemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 13684-28-1[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.145 g/mol [1]
Density 1.4 ± 0.1 g/cm³[1]
Boiling Point 324.5 ± 32.0 °C at 760 mmHg[1]
Flash Point 150.1 ± 25.1 °C[1]
Exact Mass 197.032425[1]
LogP 2.55[1]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]
Index of Refraction 1.590[1]

Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of methyl 2-hydroxybenzoate (methyl salicylate). The hydroxyl group is an activating, ortho-, para-directing group, while the methoxycarbonyl group is a deactivating, meta-directing group. Therefore, the nitration of methyl salicylate yields a mixture of isomers, primarily the 3-nitro and 5-nitro derivatives. To obtain the 4-nitro isomer, a multi-step synthesis from a different starting material, such as 4-nitrosalicylic acid, is generally required.

Below is a representative experimental protocol for the esterification of 4-nitrosalicylic acid, a common method to produce this compound.

Synthesis of this compound via Esterification of 4-Nitrosalicylic Acid

This procedure is based on standard esterification methods for substituted benzoic acids.[2]

Materials:

  • 4-Nitrosalicylic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrosalicylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Pour the reaction mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Drug Development and Research

Nitroaromatic compounds are significant in medicinal chemistry and serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals.[3] While specific biological activities for this compound are not extensively documented, its precursor, 2-hydroxy-4-nitrobenzoic acid, is recognized as a key intermediate in the synthesis of various drugs.[3]

Derivatives of nitrobenzoic acids have shown potential in several therapeutic areas:

  • Antifungal Agents: A study on 3-methyl-4-nitrobenzoate derivatives demonstrated their potential as antifungal agents against various Candida strains.[4] This suggests that the nitrobenzoate scaffold can be a promising starting point for the development of new antifungal drugs.

  • Intermediates for Complex Molecules: Compounds like 2-methyl-4-nitrobenzoic acid are crucial intermediates in the synthesis of drugs such as Tolvaptan, a V2 receptor antagonist.[5] They also serve as building blocks for amino-1H-pyrazole amide derivatives, which have been investigated as Raf kinase inhibitors in cancer research.[6]

  • Antimicrobial and Cytotoxic Effects: Benzoate ester derivatives, in general, have been explored for a range of biological activities, including antimicrobial and cytotoxic effects.[7] The presence of the nitro group can significantly influence the biological properties of these molecules.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic pathway to obtain this compound, starting from 4-nitrosalicylic acid.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product 4-Nitrosalicylic_Acid 4-Nitrosalicylic Acid Esterification Esterification (Reflux) 4-Nitrosalicylic_Acid->Esterification Methanol Methanol (MeOH) Methanol->Esterification Sulfuric_Acid Sulfuric Acid (H₂SO₄, catalyst) Sulfuric_Acid->Esterification Quenching Quenching with Ice Water Esterification->Quenching Reaction Mixture Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Washing with NaHCO₃ Extraction->Washing Drying Drying with Na₂SO₄ Washing->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: A flowchart illustrating the synthesis of this compound.

Conclusion

This compound is a valuable chemical intermediate with applications in the synthesis of potentially bioactive molecules. Its straightforward preparation from commercially available starting materials, combined with the reactivity of its functional groups, makes it an attractive building block for drug discovery and development programs. Further research into the biological activities of its derivatives could lead to the identification of novel therapeutic agents.

References

Spectroscopic Analysis of Methyl 2-hydroxy-4-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-hydroxy-4-nitrobenzoate, a key chemical intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectral Data

Due to the limited availability of public domain spectral data for this compound, the following tables present predicted values. These predictions are derived from established spectroscopic principles and analysis of structurally analogous compounds, including salicylates and aromatic nitro compounds.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~11.0Singlet1HAr-OH
~8.30Doublet (d)1HH-5
~7.85Doublet of Doublets (dd)1HH-6
~7.75Doublet (d)1HH-3
~3.95Singlet3H-OCH₃
Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)Assignment
~168.0C=O (Ester)
~163.0C-2 (C-OH)
~150.0C-4 (C-NO₂)
~131.0C-6
~120.0C-5
~118.0C-3
~115.0C-1
~53.0-OCH₃
Table 3: Predicted IR Absorption Data

(Sample State: Solid, e.g., KBr pellet or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3000Broad, MediumO-H stretch (phenolic)
3100 - 3000Medium-WeakC-H stretch (aromatic)
~1730StrongC=O stretch (ester)
~1600, ~1475MediumC=C stretch (aromatic ring)
1550 - 1475StrongAsymmetric NO₂ stretch
1360 - 1290StrongSymmetric NO₂ stretch
~1250StrongC-O stretch (ester)
890 - 835MediumC-N stretch
Table 4: Predicted Mass Spectrometry (EI-MS) Data
m/zRelative IntensityProposed Fragment
197Moderate[M]⁺ (Molecular Ion)
166High[M - OCH₃]⁺
138High[M - OCH₃ - CO]⁺
120Moderate[M - NO₂ - OH]⁺
92Moderate[C₆H₄O]⁺
76Low[C₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented. These protocols are standardized for aromatic ester compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of solid this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

    • Securely cap the NMR tube and ensure the sample is fully dissolved, using gentle agitation if necessary.

  • ¹H NMR Spectroscopy :

    • Instrument : 400 MHz (or higher) NMR Spectrometer.

    • Locking : Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquisition : Utilize a standard single-pulse experiment. Set the spectral width to cover a range of 0-12 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • Processing : Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Spectroscopy :

    • Instrument : 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

    • Acquisition : Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. Set the spectral width to 0-220 ppm. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Processing : Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent signal at ~77.16 ppm.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation :

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe, then allow it to dry completely.

  • Background Spectrum :

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis :

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing :

    • The software will automatically perform the background subtraction. Identify and label the significant absorption peaks.

Electron Ionization - Mass Spectrometry (EI-MS)
  • Sample Introduction :

    • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). If using GC, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation and Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Ionization Energy : Standard 70 eV to ensure fragmentation patterns are consistent and comparable to spectral libraries.

    • Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

    • Mass Range : Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.

    • Ion Source Temperature : Maintain at a consistent temperature, for example, 230 °C, to ensure reproducible fragmentation.

  • Data Acquisition and Analysis :

    • Acquire the mass spectrum. The data system will plot the relative abundance of ions as a function of their m/z ratio.

    • Identify the molecular ion peak ([M]⁺) and the major fragment ions. The most intense peak is designated as the base peak (100% relative abundance).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound such as this compound.

Spectroscopic_Workflow Logical Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Methyl 2-hydroxy-4-nitrobenzoate Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integrate All Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidation & Confirmation Data_Integration->Structure_Elucidation

Synthesis of Methyl 2-hydroxy-4-nitrobenzoate: A Technical Guide to Precursor Selection and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its structure, featuring a salicylic acid backbone with a nitro group, offers multiple reaction sites for further functionalization. This technical guide provides an in-depth analysis of the primary precursors and synthetic pathways for the preparation of this compound, with a focus on experimental protocols, quantitative data, and process visualization to aid researchers in their synthetic endeavors.

Core Synthetic Pathways and Precursor Analysis

Two principal synthetic routes have been identified for the efficient synthesis of this compound. These pathways are distinguished by their starting materials, offering flexibility based on precursor availability and laboratory capabilities.

  • Direct Esterification of 2-hydroxy-4-nitrobenzoic acid: This is the most straightforward approach, utilizing 2-hydroxy-4-nitrobenzoic acid (also known as 4-nitrosalicylic acid) as the immediate precursor. The synthesis is achieved through a Fischer esterification reaction with methanol in the presence of an acid catalyst. This method is highly efficient and generally proceeds with high yields.

  • Diazotization of 2-amino-4-nitrobenzoic acid followed by Esterification: This two-step pathway begins with 2-amino-4-nitrobenzoic acid. The amino group is first converted to a hydroxyl group via a diazotization reaction, yielding the intermediate 2-hydroxy-4-nitrobenzoic acid. This intermediate is then esterified as described in the first route. While involving an additional step, this pathway is advantageous when 2-amino-4-nitrobenzoic acid is a more readily available or cost-effective starting material.

The selection of the optimal precursor is contingent on factors such as commercial availability, cost, and the desired scale of the synthesis.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of this compound.

Protocol 1: Fischer Esterification of 2-hydroxy-4-nitrobenzoic acid

This protocol outlines the direct conversion of 2-hydroxy-4-nitrobenzoic acid to this compound.

Materials:

  • 2-hydroxy-4-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-hydroxy-4-nitrobenzoic acid (1.0 equivalent) in anhydrous methanol, cautiously add concentrated sulfuric acid as a catalyst.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for an extended period (typically 16-96 hours) until reaction completion is observed by thin-layer chromatography (TLC).[1][2]

  • After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 2-hydroxy-4-nitrobenzoic acid from 2-amino-4-nitrobenzoic acid via Diazotization

This protocol details the conversion of the amino precursor to the key hydroxy-intermediate.

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper salt (e.g., Copper(II) Sulfate)

  • Ice

  • Beakers

  • Stirring rod

Procedure:

  • Dissolve 2-amino-4-nitrobenzoic acid in well-cooled concentrated sulfuric acid with agitation.[3]

  • In a separate container, prepare a solution of sodium nitrite.

  • Slowly add the sodium nitrite solution to the acidic solution of the amino-benzoic acid while maintaining a low temperature (0-5 °C) with an ice bath to form the diazonium salt.

  • Dilute the resulting diazonium salt solution with water.

  • Add the diluted solution to a warm solution containing a copper salt and boil the mixture.[3] This step facilitates the decomposition of the diazonium salt and the formation of 2-hydroxy-4-nitrobenzoic acid.

  • Upon cooling, the 2-hydroxy-4-nitrobenzoic acid will crystallize out of the solution.

  • Filter the solid product, wash with cold water, and dry. The crude product can be purified by recrystallization.[3]

  • The resulting 2-hydroxy-4-nitrobenzoic acid can then be esterified using the procedure described in Protocol 1 .

Quantitative Data Summary

The efficiency of a synthetic route is a critical factor for researchers. The following tables summarize the reported yields for the key reactions in the synthesis of this compound.

Table 1: Esterification of 2-hydroxy-4-nitrobenzoic acid

Starting MaterialProductCatalystSolventReaction TimeYieldReference
2-hydroxy-4-nitrobenzoic acidThis compoundH₂SO₄Methanol16 h95%[1]
2-hydroxy-4-nitrobenzoic acidThis compoundNot specifiedMethanolNot specified81%[4]
2-hydroxy-4-nitrobenzoic acidThis compoundThionyl chlorideMethanol15 h89%[5]

Table 2: Diazotization of 2-amino-4-nitrobenzoic acid

Starting MaterialProductReagentsYieldReference
2-amino-4-nitrobenzoic acid2-hydroxy-4-nitrobenzoic acidH₂SO₄, NaNO₂, Copper saltGood yields[3]

Note: While the patent describes the yield as "good," a specific percentage was not provided.

Visualization of Synthetic Pathways and Workflows

To further elucidate the synthetic processes, the following diagrams have been generated using the DOT language.

Synthesis_Pathways cluster_route_a Route A: Direct Esterification cluster_route_b Route B: From Amino Precursor 2-hydroxy-4-nitrobenzoic_acid 2-hydroxy-4-nitrobenzoic acid Target_A This compound 2-hydroxy-4-nitrobenzoic_acid->Target_A  Methanol, H₂SO₄ (cat.) 2-amino-4-nitrobenzoic_acid 2-amino-4-nitrobenzoic acid Intermediate_B 2-hydroxy-4-nitrobenzoic acid 2-amino-4-nitrobenzoic_acid->Intermediate_B  1. NaNO₂, H₂SO₄  2. H₂O, Heat Target_B This compound Intermediate_B->Target_B  Methanol, H₂SO₄ (cat.) Fischer_Esterification_Workflow start Start: Mix 2-hydroxy-4-nitrobenzoic acid, methanol, and H₂SO₄ reflux Heat to reflux (65°C) for 16-96 hours start->reflux cool Cool to room temperature reflux->cool concentrate Remove excess methanol (rotary evaporator) cool->concentrate dissolve Dissolve residue in ethyl acetate concentrate->dissolve wash_bicarb Wash with saturated NaHCO₃ solution dissolve->wash_bicarb wash_water Wash with water wash_bicarb->wash_water wash_brine Wash with brine wash_water->wash_brine dry Dry organic layer (e.g., MgSO₄) wash_brine->dry filter_concentrate Filter and concentrate (rotary evaporator) dry->filter_concentrate end End: Crude Methyl 2-hydroxy-4-nitrobenzoate filter_concentrate->end

References

An In-depth Technical Guide to the Isomers of Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of Methyl 2-hydroxy-4-nitrobenzoate, focusing on their synthesis, physicochemical properties, and spectroscopic data. This information is critical for researchers in medicinal chemistry, materials science, and organic synthesis for the identification, characterization, and utilization of these compounds.

Introduction to Methyl Hydroxynitrobenzoate Isomers

Methyl esters of hydroxynitrobenzoic acids are a class of organic compounds with significant potential in various scientific domains. The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the benzene ring, along with the methyl ester functionality, imparts unique chemical and physical properties to these molecules. Their structural diversity, arising from the different substitution patterns of these functional groups, leads to a range of isomers, each with distinct characteristics. Understanding the properties of each isomer is crucial for their application in areas such as pharmaceutical intermediates, building blocks for complex organic synthesis, and materials science.

This guide focuses on the isomers of this compound, providing a comparative analysis of their properties to aid in research and development.

Isomers of this compound: An Overview

The constitutional isomers of this compound are presented below. Each isomer's properties are detailed in the subsequent sections.

Isomer_Overview Isomers of Methyl Hydroxynitrobenzoate This compound This compound Methyl 2-hydroxy-3-nitrobenzoate Methyl 2-hydroxy-3-nitrobenzoate Methyl 2-hydroxy-5-nitrobenzoate Methyl 2-hydroxy-5-nitrobenzoate Methyl 2-hydroxy-6-nitrobenzoate Methyl 2-hydroxy-6-nitrobenzoate Methyl 3-hydroxy-4-nitrobenzoate Methyl 3-hydroxy-4-nitrobenzoate Methyl 4-hydroxy-2-nitrobenzoate Methyl 4-hydroxy-2-nitrobenzoate Methyl 4-hydroxy-3-nitrobenzoate Methyl 4-hydroxy-3-nitrobenzoate Core Structure Core Structure Core Structure->this compound Core Structure->Methyl 2-hydroxy-3-nitrobenzoate Core Structure->Methyl 2-hydroxy-5-nitrobenzoate Core Structure->Methyl 2-hydroxy-6-nitrobenzoate Core Structure->Methyl 3-hydroxy-4-nitrobenzoate Core Structure->Methyl 4-hydroxy-2-nitrobenzoate Core Structure->Methyl 4-hydroxy-3-nitrobenzoate

Figure 1: Overview of Methyl Hydroxynitrobenzoate Isomers.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for the identified isomers of this compound.

Table 1: Physicochemical Properties of Methyl Hydroxynitrobenzoate Isomers
IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl 2-hydroxy-3-nitrobenzoate22621-41-6C₈H₇NO₅197.14Not available
This compound13684-28-1C₈H₇NO₅197.15Not available
Methyl 2-hydroxy-5-nitrobenzoate17302-46-4C₈H₇NO₅197.14Not available
Methyl 2-hydroxy-6-nitrobenzoate1261504-50-0C₈H₇NO₅197.15Not available
Methyl 3-hydroxy-4-nitrobenzoate713-52-0C₈H₇NO₅197.1489.5-90.5[1]
Methyl 4-hydroxy-2-nitrobenzoate178758-50-4C₈H₇NO₅197.14161
Methyl 4-hydroxy-3-nitrobenzoate99-42-3C₈H₇NO₅197.14Not available
Table 2: Spectroscopic Data for Methyl 3-hydroxy-4-nitrobenzoate[1]
Spectroscopic TechniqueData
¹H NMR (500 MHz, CDCl₃)δ (ppm): 10.50 (s, 1H), 8.17 (d, J=8.8 Hz, 1H), 7.83 (d, J=1.7 Hz, 1H), 7.61 (dd, J=8.8, 1.7 Hz, 1H), 3.96 (s, 3H)
¹³C NMR (125 MHz, CDCl₃)δ (ppm): 164.97 (C=O), 154.79 (C), 138.10 (C), 135.90 (C), 125.41 (CH), 121.80 (CH), 120.73 (CH), 53.08 (CH₃)
Infrared (IR) (ATR)ν (cm⁻¹): 3310, 3124, 3050, 2962, 2842, 1720, 1622, 1587, 1521, 1476, 1434, 1323, 1283, 1222, 1147, 1098, 1067, 967, 891, 843, 798, 780, 743, 666
Mass Spectrometry (MS) (ESI)m/z: 196 ([M-H]⁻)
UV-Vis (Methanol)λmax (nm): 238, 270, 351
Table 3: Available Spectroscopic Data for Other Isomers
IsomerSpectroscopic TechniqueData
Methyl 2-hydroxy-3-nitrobenzoateGC-MS m/z: 197 (M⁺), 166, 165[1]
FTIR (KBr)Available[1]
Methyl 4-hydroxy-3-nitrobenzoateIR (Gas Phase)Available[2]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis and characterization of methyl hydroxynitrobenzoate isomers based on available literature.

Synthesis of Methyl 3-hydroxy-4-nitrobenzoate[1]

This procedure describes the esterification of 3-hydroxy-4-nitrobenzoic acid.

Materials:

  • 3-hydroxy-4-nitrobenzoic acid

  • Methanol (HPLC grade)

  • Concentrated sulfuric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-hydroxy-4-nitrobenzoic acid (1.88 g, 10.3 mmol) in undried HPLC-grade methanol (60 mL).

  • Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux for 18 hours.

  • After cooling, neutralize the reaction mixture by adding sodium bicarbonate.

  • Remove the solvent by evaporation under reduced pressure.

  • To the residue, add water and ethyl acetate for extraction. Separate the aqueous layer.

  • Extract the aqueous layer five more times with ethyl acetate.

  • Combine all organic layers, wash twice with saturated brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield methyl 3-hydroxy-4-nitrobenzoate as yellow crystals.

Synthesis_Workflow Synthesis of Methyl 3-hydroxy-4-nitrobenzoate cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve 3-hydroxy-4-nitrobenzoic acid in Methanol Start->Dissolve Add_Catalyst Add conc. H₂SO₄ Dissolve->Add_Catalyst Reflux Reflux for 18h Add_Catalyst->Reflux Neutralize Neutralize with NaHCO₃ Reflux->Neutralize Evaporate Evaporate Methanol Neutralize->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Product Yellow Crystals Concentrate->Product

Figure 2: Workflow for the Synthesis of Methyl 3-hydroxy-4-nitrobenzoate.

General Spectroscopic Characterization Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized methyl hydroxynitrobenzoate isomer.

Characterization_Workflow General Spectroscopic Characterization Workflow Synthesized_Compound Synthesized Isomer Purity_Check Purity Assessment (e.g., HPLC, TLC) Synthesized_Compound->Purity_Check NMR ¹H and ¹³C NMR Spectroscopy Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR Infrared (IR) Spectroscopy IR->Data_Analysis MS Mass Spectrometry (MS) MS->Data_Analysis Purity_Check->NMR Purity_Check->IR Purity_Check->MS Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Figure 3: General Workflow for Spectroscopic Characterization.

Applications in Research and Drug Development

While specific biological activities for many of the methyl hydroxynitrobenzoate isomers are not extensively documented in publicly available literature, related nitroaromatic compounds are of significant interest in drug discovery. The nitro group can act as a bioisostere for other functional groups and can be crucial for molecular interactions with biological targets. Furthermore, the nitro group can be a precursor to an amino group, opening up a wide array of synthetic possibilities for creating libraries of compounds for screening.

For instance, substituted nitrobenzoic acids have been investigated for their potential as inhibitors of cancer cell migration. This suggests that the methyl ester derivatives could also be valuable starting points for the development of novel therapeutic agents. Further research is warranted to explore the pharmacological profiles of these isomers.

Conclusion

This technical guide has summarized the available information on the isomers of this compound. While comprehensive data is not available for all isomers, this guide provides a solid foundation for researchers working with these compounds. The detailed synthesis and spectroscopic data for Methyl 3-hydroxy-4-nitrobenzoate serve as a valuable reference. Further investigation into the synthesis, properties, and potential applications of the other isomers is encouraged to fully unlock their scientific potential.

References

Methodological & Application

"Methyl 2-hydroxy-4-nitrobenzoate" synthesis protocol from 4-nitrosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 2-hydroxy-4-nitrobenzoate via the Fischer esterification of 4-nitrosalicylic acid. While a specific protocol for this exact transformation is not widely published, the methodology presented here is based on well-established principles of Fischer esterification, particularly drawing parallels from the esterification of salicylic acid and other substituted benzoic acids.[1][2][3][4][5] The protocol outlines the necessary reagents, equipment, reaction conditions, and purification steps. Additionally, representative data from analogous reactions are presented to provide an expected range for reaction outcomes.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. The presence of the nitro group, hydroxyl group, and the methyl ester provides multiple points for further chemical modification. The most direct and classical approach for the synthesis of this compound is the acid-catalyzed esterification of 4-nitrosalicylic acid with methanol.[1][4] This reaction, known as the Fischer esterification, is an equilibrium process that can be driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[2][3] Concentrated sulfuric acid is a commonly employed catalyst for this transformation.[4][5]

Experimental Protocol

This protocol is adapted from established procedures for the Fischer esterification of salicylic acid and other substituted benzoic acids.[4][5]

Materials:

  • 4-Nitrosalicylic acid (C₇H₅NO₅, MW: 183.12 g/mol )[6]

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrosalicylic acid.

  • Reagent Addition: Add a significant excess of anhydrous methanol to the flask. The methanol acts as both a reagent and a solvent.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. The addition of sulfuric acid to methanol is exothermic and should be done cautiously, preferably in an ice bath.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[7] The reaction should be maintained at reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as determined by TLC or a set time), allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding the reaction mixture to a saturated solution of sodium bicarbonate. Be cautious as this will cause gas evolution (CO₂).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

The following tables provide representative quantitative data from analogous Fischer esterification reactions to serve as a benchmark for the synthesis of this compound.

Table 1: Reaction Parameters for Fischer Esterification of Aromatic Carboxylic Acids.

Carboxylic AcidAlcoholCatalystReaction Time (hours)Yield (%)Reference
Salicylic AcidMethanolH₂SO₄1.25-[5]
Benzoic AcidMethanolH₂SO₄-90[8]
m-Nitrobenzoic AcidMethanolH₂SO₄-81-85[9]
Hippuric AcidCyclohexanolp-TsOH3096[8]

Table 2: Physical Properties of 4-Nitrosalicylic Acid and Related Compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Nitrosalicylic acidC₇H₅NO₅183.12-
This compoundC₈H₇NO₅197.14161
Methyl 4-nitrobenzoateC₈H₇NO₄181.15-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Add 4-Nitrosalicylic Acid, Methanol, and H₂SO₄ start->reagents reflux Reflux Reaction Mixture reagents->reflux neutralization Neutralize with NaHCO₃ reflux->neutralization extraction Extract with Ethyl Acetate neutralization->extraction washing Wash Organic Layer extraction->washing drying Dry Organic Layer washing->drying concentration Concentrate in vacuo drying->concentration purify Recrystallization or Column Chromatography concentration->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

The signaling pathway for the Fischer esterification mechanism is detailed below, illustrating the key steps of the acid-catalyzed reaction.

fischer_esterification A Carboxylic Acid (4-Nitrosalicylic Acid) B Protonated Carbonyl A->B Protonation C Tetrahedral Intermediate B->C Nucleophilic Attack by Methanol D Protonated Intermediate C->D Proton Transfer E Ester + Water D->E Elimination of Water H2O_out H₂O D->H2O_out H_plus_out H⁺ E->H_plus_out H_plus_in H⁺ H_plus_in->A MeOH_in Methanol MeOH_in->B

Caption: Mechanism of Fischer Esterification.

References

Application Notes and Protocols: Nitration of Methyl Salicylate to Yield Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of methyl salicylate is a crucial reaction in synthetic organic chemistry, yielding nitro-substituted derivatives that serve as versatile intermediates in the synthesis of various pharmaceutical compounds and other fine chemicals. This document provides detailed application notes and protocols for the regioselective nitration of methyl salicylate to produce Methyl 2-hydroxy-4-nitrobenzoate. The hydroxyl and methoxycarbonyl groups of methyl salicylate direct the electrophilic substitution to specific positions on the aromatic ring. While the hydroxyl group is an activating ortho-, para-director and the methoxycarbonyl group is a deactivating meta-director, the formation of the 4-nitro isomer is a subject of interest. The protocols provided herein are based on established principles of electrophilic aromatic substitution, adapted for this specific transformation.

Reaction Principle

The synthesis of this compound from methyl salicylate is achieved through an electrophilic aromatic substitution reaction. A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the nitronium ion. The electron-rich aromatic ring of methyl salicylate then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. The regioselectivity of the reaction, favoring the para-position to the hydroxyl group, is influenced by a combination of electronic and steric factors.

Experimental Protocols

Protocol 1: Nitration using a Mixture of Concentrated Nitric and Sulfuric Acids

This protocol is a standard method for the nitration of aromatic compounds and has been adapted for the synthesis of this compound.

Materials:

  • Methyl salicylate

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker (250 mL)

  • Büchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a clean and dry 50 mL beaker, carefully add 10 mL of concentrated sulfuric acid. Cool the beaker in an ice bath. Slowly, with constant stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition. This mixture contains the active nitronium ion electrophile.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of methyl salicylate in 15 mL of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5 °C with continuous stirring.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise from a dropping funnel to the solution of methyl salicylate over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0 °C and 5 °C to control the reaction rate and minimize the formation of byproducts.

  • Reaction Completion and Quenching: After the complete addition of the nitrating mixture, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Isolation of the Crude Product: Carefully pour the reaction mixture onto 100 g of crushed ice in a 250 mL beaker with vigorous stirring. A yellow solid precipitate of the crude product will form.

  • Filtration and Washing: Allow the ice to melt completely, then filter the crude product using a Büchner funnel. Wash the solid precipitate with copious amounts of cold distilled water until the washings are neutral to litmus paper. Subsequently, wash the product with a small amount of cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold distilled water.

  • Drying: Press the crude product as dry as possible on the filter paper. The crude product can be air-dried or dried in a desiccator over anhydrous calcium chloride.

Purification:

  • Recrystallization: The crude this compound can be purified by recrystallization from ethanol. Dissolve the crude product in a minimum amount of hot ethanol.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain pure this compound.

Data Presentation

ParameterValueReference
Reactants
Methyl Salicylate5.0 gN/A
Conc. Nitric Acid10 mLN/A
Conc. Sulfuric Acid25 mL (15 mL + 10 mL)N/A
Reaction Conditions
Temperature0-5 °C[1][2]
Reaction Time1-2 hours[3]
Product
Expected ProductThis compoundN/A
Theoretical Yield(To be calculated based on the limiting reagent)N/A
AppearanceYellow solidN/A

Visualizations

Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of methyl salicylate to yield this compound.

reaction_pathway cluster_generation Generation of Nitronium Ion cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) H2NO3+ Protonated Nitric Acid (H₂NO₃⁺) HNO3->H2NO3+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) NO2+ Nitronium Ion (NO₂⁺) H2NO3+->NO2+ - H₂O SigmaComplex Sigma Complex (Arenium Ion) NO2+->SigmaComplex H2O Water (H₂O) MethylSalicylate Methyl Salicylate MethylSalicylate->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Reaction mechanism for the nitration of methyl salicylate.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start PrepareNitratingMix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Start->PrepareNitratingMix PrepareReactant Prepare Methyl Salicylate in H₂SO₄ Start->PrepareReactant Nitration Perform Nitration (0-5 °C) PrepareNitratingMix->Nitration PrepareReactant->Nitration Quench Quench on Ice Nitration->Quench FilterWash Filter and Wash Crude Product Quench->FilterWash DryCrude Dry Crude Product FilterWash->DryCrude Recrystallize Recrystallize from Ethanol DryCrude->Recrystallize Proceed to Purification FilterPure Filter Purified Crystals Recrystallize->FilterPure DryPure Dry Purified Product FilterPure->DryPure End End Product DryPure->End

Caption: Workflow for the synthesis of this compound.

References

Application Note: GC-MS Method for the Detection and Quantification of Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is a chemical compound of interest in pharmaceutical and chemical synthesis. Its accurate detection and quantification are crucial for quality control, impurity profiling, and research applications. This application note provides a detailed protocol for a gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound. The method is designed to be a robust starting point for researchers and may require further validation for specific matrices.

Due to the presence of a polar hydroxyl group, a derivatization step is often recommended to improve the volatility and chromatographic peak shape of the analyte, leading to enhanced sensitivity and accuracy.[1][2] This protocol will include an optional silylation step.

Materials and Methods

Reagents and Materials
  • This compound reference standard (CAS: 13684-28-1)[3][4][5]

  • Methylene chloride (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Helium (99.999% purity)

  • Standard laboratory glassware

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration is recommended based on methods for similar compounds:

  • Gas Chromatograph (GC): Agilent 7890B GC or equivalent

  • Mass Spectrometer (MS): Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[6]

  • Injector: Split/splitless injector

Experimental Workflow

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extraction Liquid-Liquid Extraction start->extraction drying Drying of Organic Layer extraction->drying derivatization Derivatization (Optional) drying->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection (SIM/Scan) ionization->detection processing Data Acquisition & Processing detection->processing quantification Quantification processing->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and make up to volume with methylene chloride to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methylene chloride to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Liquid-Liquid Extraction):

This is a general procedure and should be optimized for the specific sample matrix.

  • Accurately weigh or measure a known amount of the sample into a centrifuge tube.

  • Add a suitable volume of water to dissolve or suspend the sample.

  • Add an equal volume of methylene chloride.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (methylene chloride) to a clean vial.

  • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for derivatization or direct injection.

Derivatization (Silylation - Optional):

  • Evaporate 100 µL of the standard or sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS to the dried residue.[2]

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[2]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are proposed as a starting point and may require optimization:

Parameter Value Reference
Injector Temperature 250°C[6]
Injection Volume 1 µL[6]
Split Ratio 20:1 (can be adjusted based on concentration)[6]
Carrier Gas Helium[6]
Flow Rate 1.0 mL/min (constant flow)[6]
Oven Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CFinal Hold: 280°C for 5 minAdapted from[6]
MS Transfer Line Temp 280°C[6]
Ion Source Temperature 230°C[6]
Ionization Mode Electron Ionization (EI)[6]
Ionization Energy 70 eV[6]
Mass Range (Scan) m/z 40-400Adapted from[6]
SIM Ions (Proposed) To be determined from the mass spectrum of the standard.

Results and Discussion

Chromatography and Mass Spectrometry

The proposed GC method is expected to provide good chromatographic separation of this compound, with a sharp and symmetrical peak. The retention time will be dependent on the final optimized method but is anticipated to be in the range of 10-15 minutes.

The mass spectrum of this compound (Molecular Weight: 197.14 g/mol ) is expected to show a molecular ion peak (M+) at m/z 197.[3] Key fragment ions can be predicted based on the structure and will be used for confirmation and for setting up a sensitive Selected Ion Monitoring (SIM) method for quantitative analysis.

Predicted Fragmentation Pathway

Fragmentation Pathway parent This compound (m/z 197) frag1 [M-OCH3]+ (m/z 166) parent->frag1 -OCH3 frag2 [M-NO2]+ (m/z 151) parent->frag2 -NO2 frag3 [M-COOCH3]+ (m/z 138) parent->frag3 -COOCH3 subfrag1 Further Fragments frag1->subfrag1 subfrag2 Further Fragments frag2->subfrag2 subfrag3 Further Fragments frag3->subfrag3

Caption: Predicted electron ionization fragmentation pathway of this compound.

Method Validation (Hypothetical Data)

A full method validation should be performed according to ICH guidelines. The following table presents expected performance characteristics based on similar analytical methods.[7][8]

Validation Parameter Expected Result
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL
Precision (RSD%) < 15% at LOQ, < 10% otherwise
Accuracy (Recovery %) 90 - 110%
Quantitative Analysis

For accurate quantification, a calibration curve should be constructed by plotting the peak area of the analyte against its concentration. An internal standard can be used to improve precision and accuracy. The concentration of this compound in samples can then be determined from this calibration curve.

Conclusion

This application note provides a comprehensive, albeit proposed, GC-MS method for the detection and quantification of this compound. The protocol includes detailed steps for sample preparation, instrumental analysis, and data processing. The method is intended to be a starting point and should be thoroughly validated for the specific application and sample matrix to ensure reliable and accurate results. The optional derivatization step can be employed to enhance the chromatographic performance for trace-level analysis.

References

Application Notes and Protocols: Purification of Methyl 2-hydroxy-4-nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and the overall quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, aimed at researchers, scientists, and professionals in the field of drug development. The protocol is designed to effectively remove impurities, leading to a significant enhancement in the purity of the final product.

Compound Data

A summary of the physical and chemical properties of this compound is provided below. It is important to note that a definitive melting point for this compound is not consistently reported in the literature. Therefore, the determination of the melting point of the recrystallized product is a crucial step in assessing its purity.

PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 13684-28-1[1][2][3]
Molecular Formula C₈H₇NO₅[3]
Molecular Weight 197.15 g/mol [3]
Appearance Pale yellow solidGeneral knowledge
Purity (Typical Crude) ~95%[1][3]
Melting Point Not Available[1]

Note: The melting points of isomeric compounds, Methyl 4-hydroxy-2-nitrobenzoate and Methyl 4-hydroxy-3-nitrobenzoate, are reported as 161 °C and 72.5-78.5 °C, respectively.[4][5] This suggests a potential melting range for the target compound.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have a high solubility for it at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As the solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the surrounding solution (mother liquor), while any insoluble impurities can be removed by hot filtration prior to cooling.

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of this compound. Based on the solubility of structurally similar compounds, a mixed solvent system of ethanol and water is recommended.[6]

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

  • Melting point apparatus

Procedure
  • Solvent Selection and Dissolution:

    • Place a known amount of crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the hot plate and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of ice-cold ethanol.

    • Turn on the vacuum and carefully pour the crystallized mixture into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a low temperature.

  • Analysis:

    • Once the crystals are completely dry, determine the final weight and calculate the percentage yield.

    • Measure the melting point of the recrystallized product to assess its purity. A sharp melting point range close to the literature value (once established) indicates high purity.

Data Presentation

The following table should be used to record the quantitative data from the recrystallization experiment.

ParameterCrude ProductRecrystallized Product
Mass (g)
Appearance
Melting Point (°C)
Purity (%) (if determined) ~95%
Recovery Yield (%) N/A

Workflow Diagram

The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow Crude Crude Methyl 2-hydroxy-4-nitrobenzoate Dissolution Dissolve in minimum hot ethanol Crude->Dissolution HotFiltration Hot Filtration (optional) Dissolution->HotFiltration InsolubleImpurities Insoluble Impurities HotFiltration->InsolubleImpurities Impurities Removed Cooling Slow Cooling to Room Temperature HotFiltration->Cooling Clear Solution IceBath Cool in Ice Bath Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration MotherLiquor Mother Liquor (soluble impurities) Filtration->MotherLiquor Filtrate Washing Wash with cold ethanol Filtration->Washing Crystals Drying Drying Washing->Drying PureProduct Pure Methyl 2-hydroxy-4-nitrobenzoate Drying->PureProduct

Caption: Experimental workflow for the recrystallization of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using the recrystallization technique. By following this protocol, researchers can effectively enhance the purity of the compound, which is essential for its application in pharmaceutical synthesis and other areas of chemical research. The determination of the melting point of the purified product is a critical step for quality control and should be performed diligently.

References

Application Notes and Protocols: Methyl 2-hydroxy-4-nitrobenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is a valuable bifunctional aromatic compound that serves as a versatile starting material in the synthesis of a wide array of more complex molecules. Its structure, featuring a hydroxyl group, a nitro group, and a methyl ester on a benzene ring, allows for a variety of chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the hydroxyl and ester functionalities provide handles for substitution, condensation, and derivatization reactions. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in subsequent synthetic transformations, particularly focusing on its conversion to key intermediates for pharmaceutical applications.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its primary derivative, Methyl 4-amino-2-hydroxybenzoate.

Table 1: Synthesis of this compound via Fischer Esterification

Reactant 1Reactant 2CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
4-Nitrosalicylic acidMethanolSulfuric acid (conc.)Methanol465 (Reflux)~70-80 (estimated)

Table 2: Synthesis of Methyl 4-amino-2-hydroxybenzoate via Catalytic Hydrogenation

ReactantCatalystHydrogen SourceSolventReaction Time (h)Temperature (°C)Pressure (atm)Yield (%)
This compound10% Pd/CH₂ gasMethanol425 (Room Temp.)1>95

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-nitrosalicylic acid using a Fischer esterification reaction.

Materials:

  • 4-Nitrosalicylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-nitrosalicylic acid (18.3 g, 0.1 mol).

  • Add 100 mL of anhydrous methanol to the flask and stir to dissolve the solid.

  • Carefully and slowly add concentrated sulfuric acid (3 mL) to the stirred solution.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.

  • Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 150 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pale yellow solid.

Protocol 2: Synthesis of Methyl 4-amino-2-hydroxybenzoate

This protocol details the reduction of the nitro group of this compound to an amine via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • In a 250 mL three-neck round-bottom flask, dissolve this compound (1.97 g, 10 mmol) in 100 mL of methanol.

  • Carefully add 10% Pd/C (0.1 g, ~5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield Methyl 4-amino-2-hydroxybenzoate as a solid, which is often pure enough for subsequent steps. If necessary, it can be recrystallized from methanol/water.

Visualizations

Synthetic Pathway of this compound and its Derivatization

The following diagram illustrates the two-step synthesis of Methyl 4-amino-2-hydroxybenzoate from 4-nitrosalicylic acid, a key intermediate for the synthesis of various heterocyclic compounds.

Synthetic_Pathway 4-Nitrosalicylic_acid 4-Nitrosalicylic acid Methyl_2-hydroxy-4-nitrobenzoate This compound 4-Nitrosalicylic_acid->Methyl_2-hydroxy-4-nitrobenzoate CH3OH, H2SO4 (Fischer Esterification) Methyl_4-amino-2-hydroxybenzoate Methyl 4-amino-2-hydroxybenzoate Methyl_2-hydroxy-4-nitrobenzoate->Methyl_4-amino-2-hydroxybenzoate H2, Pd/C (Catalytic Hydrogenation) Heterocycles e.g., Benzimidazoles Methyl_4-amino-2-hydroxybenzoate->Heterocycles Condensation Reactions Experimental_Workflow cluster_esterification Step 1: Fischer Esterification cluster_hydrogenation Step 2: Catalytic Hydrogenation Start_Ester Dissolve 4-Nitrosalicylic Acid in Methanol Add_Catalyst Add conc. H2SO4 Start_Ester->Add_Catalyst Reflux Reflux for 4h Add_Catalyst->Reflux Workup_Ester Workup: - Remove MeOH - EtOAc extraction - Wash (H2O, NaHCO3, Brine) - Dry (MgSO4) Reflux->Workup_Ester Isolate_Ester Isolate this compound Workup_Ester->Isolate_Ester Start_Hydro Dissolve this compound in Methanol Isolate_Ester->Start_Hydro Product from Step 1 Add_PdC Add 10% Pd/C Start_Hydro->Add_PdC Hydrogenate Hydrogenate (H2 balloon, 4h) Add_PdC->Hydrogenate Filter Filter through Celite® Hydrogenate->Filter Isolate_Amine Isolate Methyl 4-amino-2-hydroxybenzoate Filter->Isolate_Amine

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of heterocyclic compounds, specifically focusing on the utility of Methyl 2-hydroxy-4-nitrobenzoate as a starting material. While direct synthesis pathways from this specific precursor are not extensively reported in the literature, this document outlines a proposed, chemically sound protocol for the synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. Additionally, it provides detailed experimental data from the synthesis of structurally related 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones, which can serve as a valuable reference for reaction optimization and development of novel derivatives.

Proposed Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

This section details a proposed two-step synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one starting from this compound. The methodology is based on established organic chemistry principles, involving an initial hydrolysis of the ester followed by a cyclization reaction analogous to those used for the synthesis of similar benzoxazinones.

Logical Workflow for the Proposed Synthesis

start This compound step1 Step 1: Hydrolysis start->step1 NaOH, H2O/MeOH intermediate 2-Hydroxy-4-nitrobenzoic acid step1->intermediate step2 Step 2: Reductive Cyclization intermediate->step2 e.g., with Chloroacetyl chloride, then reduction product 7-Nitro-2H-1,4-benzoxazin-3(4H)-one step2->product

Caption: Proposed two-step synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocol: Step 1 - Hydrolysis of this compound

Objective: To hydrolyze the methyl ester of this compound to yield 2-hydroxy-4-nitrobenzoic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Add a solution of sodium hydroxide (1.2 eq) in water to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of 2-hydroxy-4-nitrobenzoic acid should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry under vacuum.

Experimental Protocol: Step 2 - Proposed Reductive Cyclization to 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

Objective: To synthesize 7-nitro-2H-1,4-benzoxazin-3(4H)-one from 2-hydroxy-4-nitrobenzoic acid. This is a proposed method based on common benzoxazinone syntheses. A key step would be the introduction of a two-carbon unit that can cyclize with the hydroxyl and a reduced nitro group (amino group). A plausible, yet unconfirmed, route involves reaction with chloroacetyl chloride followed by reductive cyclization.

Materials:

  • 2-Hydroxy-4-nitrobenzoic acid

  • Chloroacetyl chloride

  • Pyridine or another suitable base

  • A suitable solvent (e.g., Dichloromethane, DCM)

  • Reducing agent (e.g., Iron powder in acetic acid, or catalytic hydrogenation)

  • Standard glassware for organic synthesis

Procedure:

  • Acylation: Dissolve 2-hydroxy-4-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as DCM under an inert atmosphere.

  • Add a base like pyridine (1.1 eq) and cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) and stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid and brine, then dry the organic layer and concentrate to obtain the acylated intermediate.

  • Reductive Cyclization: Dissolve the intermediate in a suitable solvent (e.g., acetic acid or ethanol).

  • Add a reducing agent. For example, add iron powder and heat the reaction. Alternatively, use a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • The nitro group is reduced to an amine, which should spontaneously cyclize with the chloroacetyl group to form the benzoxazinone ring.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the solid catalyst/reagents and concentrate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Reference Data: Synthesis of 7-Nitro-2-Aryl-4H-benzo[d][1][2]oxazin-4-ones

The following data is compiled from the successful synthesis of various 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones starting from 4-nitroanthranilic acid.[1] This information is highly relevant for researchers interested in synthesizing substituted benzoxazinones and provides a baseline for expected yields and reaction conditions.

General Reaction Scheme

start 4-Nitroanthranilic acid product 7-Nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-one start->product Pyridine, rt reagent Aroyl Chloride (R-COCl) reagent->product

Caption: Synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.

Quantitative Data Summary
Product (Substituent R)Starting Material (Aroyl Chloride)Yield (%)Melting Point (°C)
2-(p-tolyl)4-Methylbenzoyl chloride7496
2-(4-Bromophenyl)4-Bromobenzoyl chloride86118
2-(2-Bromophenyl)2-Bromobenzoyl chloride8189
2-(3-Chlorophenyl)3-Chlorobenzoyl chloride7598
2-(3-Fluorophenyl)3-Fluorobenzoyl chloride79104
2-(Naphthalen-1-yl)2-Naphthoyl chloride7392
2-((E)-4-fluorostyryl)(E)-3-(4-fluorophenyl)acryloyl chloride68138
General Experimental Protocol (GP-1) for 7-Nitro-2-Aryl-4H-benzo[d][1][2]oxazin-4-ones[1]

Objective: To synthesize a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.

Materials:

  • 4-Nitroanthranilic acid

  • Appropriate aroyl chloride (e.g., 4-methylbenzoyl chloride)

  • Pyridine

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • A solution of the respective aroyl chloride (0.01 mol) was added dropwise to a solution of 4-nitroanthranilic acid (0.9 g, 0.005 mol) in pyridine (20 mL) with constant stirring at 0-5 °C.

  • After the addition was complete, the reaction mixture was stirred for an additional 4-5 hours at room temperature.

  • The mixture was then poured into ice-cold water.

  • The resulting precipitate was filtered, washed thoroughly with a 5% sodium bicarbonate solution, and then with water.

  • The crude product was dried and recrystallized from ethanol.

This compilation of proposed and reference protocols provides a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds derived from this compound and its analogs, which are valuable intermediates in the development of new therapeutic agents.[3]

References

Application Notes and Protocols for Methyl 2-hydroxy-4-nitrobenzoate as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific studies detailing the enzyme inhibitory activity of Methyl 2-hydroxy-4-nitrobenzoate are not extensively available in the public domain. The following application notes and protocols are provided as a comprehensive guide for researchers and scientists to initiate an investigation into the potential enzyme inhibitory properties of this compound. The information is based on general principles of enzyme inhibition and drug discovery.

Application Notes

1. Introduction

This compound is a small organic molecule with a chemical structure that suggests potential for biological activity. Its scaffold, containing a nitro group and a hydroxybenzoate moiety, is found in various compounds with known pharmacological effects. While its direct interactions with specific enzymes are yet to be fully elucidated, its structural features warrant investigation as a potential enzyme inhibitor. These notes provide a framework for exploring its inhibitory potential.

2. Rationale for Screening as an Enzyme Inhibitor

The rationale for investigating this compound as a potential enzyme inhibitor is based on the following structural characteristics:

  • Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the aromatic ring, potentially leading to interactions with active sites of enzymes.

  • Hydroxybenzoate Core: This structure is a common feature in many biologically active compounds and can serve as a scaffold for hydrogen bonding and other non-covalent interactions within an enzyme's active or allosteric site.

  • Small Molecular Weight: With a molecular weight of approximately 197.15 g/mol , it adheres to Lipinski's rule of five, suggesting it has drug-like properties.

3. Potential Target Enzyme Classes

Given its chemical structure, this compound could potentially inhibit a range of enzymes. Initial screening efforts could focus on enzymes where related nitro-aromatic or hydroxamic acid-containing compounds have shown activity, such as:

  • Hydrolases: Including proteases, esterases, and phosphatases.

  • Oxidoreductases: Such as dehydrogenases and oxidases.

  • Transferases: Including kinases and methyltransferases.

4. Hypothetical Mechanism of Action

The mechanism of inhibition by this compound could be one of several types. A logical starting point for investigation would be to assess for competitive, non-competitive, or uncompetitive inhibition through kinetic studies. The diagram below illustrates a hypothetical competitive inhibition mechanism where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

G E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) ES->E k-1 P Product (P) ES->P k_cat I Inhibitor (I) This compound EI->E

Caption: Hypothetical competitive inhibition mechanism.

Experimental Protocols

Protocol 1: General In Vitro Enzyme Inhibition Assay

This protocol provides a general workflow for screening this compound for inhibitory activity against a target enzyme.

G start Start prep_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Inhibitor Stock Solution start->prep_reagents assay_setup Assay Setup (96-well plate): - Add Buffer - Add Inhibitor (Test Wells) - Add Vehicle (Control Wells) prep_reagents->assay_setup pre_incubation Pre-incubate Enzyme with Inhibitor assay_setup->pre_incubation initiate_reaction Initiate Reaction: Add Substrate pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., absorbance, fluorescence) at multiple time points initiate_reaction->measure_activity data_analysis Data Analysis: - Calculate initial reaction rates - Determine % inhibition measure_activity->data_analysis end End data_analysis->end

Caption: Experimental workflow for enzyme inhibition screening.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the target enzyme in a suitable assay buffer.

    • Prepare a working solution of the enzyme's substrate in the same assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 2 µL of a serial dilution of this compound to the test wells.

    • Add 2 µL of DMSO (or the vehicle used for the inhibitor) to the control wells.

    • Add 25 µL of the enzyme solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the signal (e.g., absorbance or fluorescence) at time zero.

    • Continue to measure the signal at regular intervals (e.g., every minute for 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the progress curve.

    • Calculate the percent inhibition for each concentration of the inhibitor using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

Protocol 2: Determination of IC50 Value

Methodology:

  • Assay Setup:

    • Follow the general procedure outlined in Protocol 1.

    • Use a range of at least 8-10 concentrations of this compound, typically in a semi-log serial dilution.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 3: Enzyme Kinetic Analysis for Inhibition Mechanism

Methodology:

  • Assay Setup:

    • Perform the enzyme assay with varying concentrations of the substrate.

    • Repeat this for several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Data Analysis:

    • Calculate the initial reaction rates for all substrate and inhibitor concentrations.

    • Generate a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in Vmax (maximum reaction rate) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format. Below is a template table for presenting the results.

Target EnzymeInhibition TypeIC50 (µM)Ki (µM)Notes
Enzyme Ae.g., CompetitiveValue ± SDValue ± SDExperimental conditions
Enzyme Be.g., Non-competitiveValue ± SDValue ± SDExperimental conditions
Enzyme CNo significant inhibition> 100-Up to 100 µM tested

Hypothetical Signaling Pathway

Should this compound be found to inhibit a key enzyme in a signaling pathway, such as a kinase, the following diagram illustrates a generic kinase signaling cascade that could be affected.

G cluster_0 ligand Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase 1 (Potential Target) receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response (e.g., Proliferation, Survival) transcription_factor->response Leads to inhibitor This compound inhibitor->kinase1 Inhibits

Caption: Generic kinase signaling pathway as a potential target.

Application of "Methyl 2-hydroxy-4-nitrobenzoate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is a versatile chemical intermediate that serves as a crucial starting material in the synthesis of various compounds with significant potential in medicinal chemistry. Its unique structural features, including a hydroxyl group, a nitro group, and a methyl ester, allow for diverse chemical modifications, leading to the development of targeted therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of therapeutic candidates: selective Heat shock protein 90β (Hsp90β) inhibitors for cancer therapy and DNA gyrase B inhibitors for antibacterial applications.

Application 1: Synthesis of Selective Hsp90β Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival.[1][2] While pan-Hsp90 inhibitors have shown promise, they often induce a heat shock response (HSR), a cellular stress response that can limit their therapeutic efficacy.[3] Developing isoform-selective inhibitors, particularly for the Hsp90β isoform, is a key strategy to circumvent this limitation. This compound is a key building block in the synthesis of a novel class of N-phenylpyrrolamide-based Hsp90β selective inhibitors.

Signaling Pathway of Hsp90 and its Inhibition

Hsp90, in a complex with co-chaperones like Hsp70, Hsp40, and Hop, binds to client proteins.[4] Upon ATP binding to the N-terminal domain of Hsp90, a conformational change occurs, leading to the formation of a mature complex with other co-chaperones like p23 and Aha1.[5] This mature complex facilitates the correct folding and activation of the client protein. Hsp90 inhibitors that bind to the N-terminal ATP-binding pocket prevent this conformational change, leading to the ubiquitination and subsequent proteasomal degradation of the client protein.[1] This disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

Hsp90_Signaling_Pathway cluster_Hsp90_Cycle Hsp90 Chaperone Cycle cluster_Inhibition Mechanism of Hsp90β Inhibition cluster_Downstream Downstream Effects Unfolded_Client Unfolded Client Protein (e.g., Akt, Raf-1, HER-2) Intermediate_Complex Intermediate Complex Unfolded_Client->Intermediate_Complex Hsp70_Hsp40_Hop Hsp70/Hsp40/Hop Co-chaperones Hsp70_Hsp40_Hop->Intermediate_Complex Hsp90_Open Hsp90 (Open Conformation) Hsp90_Open->Intermediate_Complex Mature_Complex Mature Complex (Hsp90-p23-Aha1) Intermediate_Complex->Mature_Complex ATP Binding Ubiquitin Ubiquitin Intermediate_Complex->Ubiquitin Ubiquitination ATP ATP Mature_Complex->Hsp90_Open Release Folded_Client Folded (Active) Client Protein Mature_Complex->Folded_Client ATP Hydrolysis ADP_Pi ADP + Pi Proliferation Cell Proliferation Folded_Client->Proliferation Survival Cell Survival Folded_Client->Survival Hsp90_Inhibitor Hsp90β Selective Inhibitor (Derived from Methyl 2-hydroxy-4-nitrobenzoate) Hsp90_Inhibitor->Intermediate_Complex Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Products Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Hsp90 signaling pathway and mechanism of inhibition.

Experimental Workflow for Synthesis and Evaluation of Hsp90β Inhibitors

The general workflow for developing Hsp90β inhibitors from this compound involves chemical synthesis followed by a series of biochemical and cell-based assays to determine their efficacy and selectivity.

Experimental_Workflow cluster_assays Biological Evaluation Start This compound Step1 Step 1: Mitsunobu Reaction (Introduction of side chain) Start->Step1 Step2 Step 2: Aminolysis (Formation of carboxamide) Step1->Step2 Step3 Step 3: Catalytic Hydrogenation (Reduction of nitro group to amine) Step2->Step3 Step4 Step 4: Amide Coupling (with Pyrrole-2-carboxylic acid derivative) Step3->Step4 Final_Compound Final Hsp90β Inhibitor Candidate Step4->Final_Compound Assay1 Binding Affinity Assay (Fluorescence Thermal Shift Assay) Final_Compound->Assay1 Assay2 In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) Final_Compound->Assay2 Assay3 Western Blot Analysis (Client Protein Degradation) Final_Compound->Assay3 Assay4 Cell Cycle Analysis (Flow Cytometry) Final_Compound->Assay4

Caption: General experimental workflow.

Quantitative Data: Binding Affinities of Hsp90β Inhibitors

The following table summarizes the binding affinities (Kd values) of a series of N-phenylpyrrolamide derivatives synthesized from this compound for Hsp90α and Hsp90β isoforms, as determined by a fluorescence-based thermal shift assay.[3][6]

Compound IDHsp90β Kd (μM) [CI]Hsp90α Kd (μM) [CI]Selectivity (Hsp90α/Hsp90β)
11 16 [13; 19]> 200> 12.5
18a 6.2 [4.8; 8.1]110 [85; 150]17.7
24c 6.9 [5.4; 8.8]> 200> 29.0
24d 8.1 [6.6; 10]75 [63; 90]9.3
24e 7.3 [4.8; 11]> 200> 27.4
24g 8.3 [6.5; 11]120 [92; 150]14.5

CI: Confidence Interval

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-(2-(methoxycarbonyl)-5-nitrophenoxy)piperidine (Intermediate) [6]

This protocol describes the initial Mitsunobu reaction to introduce a piperidine moiety onto the this compound core.

  • Materials:

    • This compound

    • N-Boc-4-hydroxypiperidine

    • Triphenylphosphine (PPh3)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Hexane

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve this compound (1 equivalent), N-Boc-4-hydroxypiperidine (1.1 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIAD (1.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of EtOAc in hexane.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction [3]

This protocol details the reduction of the nitro group to an amine, a critical step for subsequent amide coupling.

  • Materials:

    • Nitro-substituted intermediate

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H2)

    • Celite

  • Procedure:

    • Dissolve the nitro-substituted intermediate in MeOH or EtOAc.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Place the reaction vessel under an atmosphere of H2 (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the aniline derivative.

Protocol 3: Amide Coupling with 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid [3]

This protocol describes the final amide bond formation to yield the target Hsp90β inhibitors.

  • Materials:

    • Aniline derivative from Protocol 2

    • 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the aniline derivative (1 equivalent), 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (1.1 equivalents), and BOP (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 16 hours.

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 4: Fluorescence-Based Thermal Shift Assay (FTSA) for Hsp90 Binding [3][7][8]

This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding.

  • Materials:

    • Purified Hsp90α and Hsp90β proteins

    • SYPRO Orange dye (5000x stock in DMSO)

    • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

    • Test compounds (dissolved in DMSO)

    • Real-time PCR instrument with melt curve capability

  • Procedure:

    • Prepare a reaction mixture containing the Hsp90 protein (final concentration ~2-5 µM) and SYPRO Orange dye (final concentration ~5x) in the assay buffer.

    • Add the test compound to the reaction mixture at various concentrations. Include a DMSO control.

    • Incubate the mixture for 15 minutes at room temperature.

    • Perform a thermal melt experiment in the real-time PCR instrument, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

    • The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the melt curve.

    • Calculate the change in melting temperature (ΔTm) induced by the compound.

    • Determine the dissociation constant (Kd) by fitting the ΔTm values versus compound concentration to a suitable binding model.

Protocol 5: Western Blot for Hsp90 Client Protein Degradation [9][10]

This protocol is used to confirm the on-target effect of Hsp90 inhibitors by observing the degradation of known client proteins.

  • Materials:

    • Cancer cell line (e.g., MCF-7)

    • Hsp90 inhibitor

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cancer cells with the Hsp90 inhibitor at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the extent of client protein degradation.

Protocol 6: Cell Cycle Analysis by Flow Cytometry [11][12][13]

This protocol is used to assess the effect of Hsp90 inhibitors on the cell cycle distribution of cancer cells.

  • Materials:

    • Cancer cell line (e.g., MCF-7)

    • Hsp90 inhibitor

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the Hsp90 inhibitor for a specific duration.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20 °C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Application 2: Synthesis of DNA Gyrase B Inhibitors

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs.[2][14] Inhibitors targeting the GyrB subunit, which possesses ATPase activity, represent a promising class of antibiotics. This compound can be utilized as a starting material for the synthesis of N-phenylpyrrolamide-based DNA gyrase B inhibitors.

Mechanism of DNA Gyrase and its Inhibition

DNA gyrase introduces negative supercoils into DNA in an ATP-dependent manner. The process involves the binding of a segment of DNA (the G-segment) to the enzyme, followed by the capture of another segment (the T-segment).[15] The G-segment is cleaved, and the T-segment is passed through the break. Finally, the G-segment is religated. This process is powered by the hydrolysis of ATP in the GyrB subunit.[14] Quinolone antibiotics, a major class of DNA gyrase inhibitors, trap the enzyme-DNA complex in its cleaved state, leading to lethal double-strand breaks.[16] N-phenylpyrrolamide inhibitors, synthesized from this compound, also target the ATP-binding site in the GyrB subunit, thereby inhibiting the supercoiling activity of the enzyme.

DNA_Gyrase_Mechanism cluster_Gyrase_Cycle DNA Gyrase Supercoiling Cycle cluster_Inhibition Mechanism of Inhibition cluster_Outcome Bactericidal Effect G_Segment G-Segment DNA Binding T_Segment T-Segment DNA Capture G_Segment->T_Segment ATP Binding Replication_Block DNA Replication Blockade G_Segment->Replication_Block Cleavage G-Segment Cleavage T_Segment->Cleavage Passage T-Segment Passage Cleavage->Passage DSB Double-Strand Breaks Cleavage->DSB Religation G-Segment Religation Passage->Religation Release T-Segment Release Religation->Release ATP Hydrolysis Release->G_Segment Quinolones Quinolone Antibiotics Quinolones->Cleavage Stabilizes Cleavage Complex N_Phenylpyrrolamides N-Phenylpyrrolamide Inhibitors (from this compound) N_Phenylpyrrolamides->G_Segment Inhibits ATP Binding Cell_Death Bacterial Cell Death DSB->Cell_Death Replication_Block->Cell_Death

Caption: DNA gyrase mechanism and inhibition.

Experimental Protocols

The synthetic route to DNA gyrase B inhibitors from this compound follows a similar path to the Hsp90β inhibitors, involving modification of the hydroxyl group, reduction of the nitro group, and subsequent amide coupling.

Protocol 7: Synthesis of Methyl 2-(benzyloxy)-4-nitrobenzoate (Intermediate) [17]

This protocol describes an alternative initial step of protecting the hydroxyl group via benzylation.

  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K2CO3)

    • Acetonitrile

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure:

    • To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and benzyl bromide (1 equivalent).

    • Stir the reaction mixture at 60 °C for 15 hours.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic phase, filter, and concentrate to yield the product.

The subsequent steps of nitro group reduction and amide coupling would follow similar procedures as outlined in Protocols 2 and 3, using appropriate reagents for the desired final product. The biological evaluation would involve assays to determine the minimum inhibitory concentration (MIC) against various bacterial strains and in vitro DNA gyrase inhibition assays.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. The protocols and data presented here demonstrate its utility in the synthesis of targeted inhibitors for both cancer and infectious diseases. Researchers can adapt and modify these synthetic and biological evaluation procedures to explore novel chemical space and develop new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxy-4-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and regioselective method for synthesizing this compound is the Fischer esterification of 2-hydroxy-4-nitrobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. Direct nitration of methyl salicylate is not preferred as it primarily yields a mixture of methyl 2-hydroxy-3-nitrobenzoate and methyl 2-hydroxy-5-nitrobenzoate.

Q2: What are the potential side products in the synthesis of this compound?

A2: Side products can originate from two main stages: the synthesis of the precursor (2-hydroxy-4-nitrobenzoic acid) and the esterification reaction itself.

  • From the nitration of salicylic acid (precursor synthesis):

    • Isomeric Byproducts: The primary side product is 2-hydroxy-5-nitrobenzoic acid. Smaller amounts of 2-hydroxy-3-nitrobenzoic acid may also be formed.

    • Dinitrated Products: Under harsh conditions (e.g., high temperature or excessive nitrating agent), dinitrated products like 2-hydroxy-3,5-dinitrobenzoic acid can be formed.

    • Oxidation Products: Phenolic compounds are susceptible to oxidation during nitration, which can lead to the formation of colored, tarry byproducts.[1]

  • From the esterification of 2-hydroxy-4-nitrobenzoic acid:

    • Unreacted Starting Material: Due to the equilibrium nature of the Fischer esterification, some 2-hydroxy-4-nitrobenzoic acid may remain unreacted.

    • Byproducts from Impurities in Starting Material: If the 2-hydroxy-4-nitrobenzoic acid used is impure and contains isomeric nitrobenzoic acids, the corresponding methyl esters of these isomers will be present as impurities in the final product.

Q3: My reaction yield is low. What are the possible causes and solutions?

A3: Low yield in the synthesis of this compound is a common issue. The table below outlines potential causes and recommended solutions.

Potential CauseRecommended Solution(s)
Incomplete Esterification Reaction The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (which can also serve as the solvent) or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.[2][3][4][5][6]
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic.[2][4][5][7]
Product Loss During Workup During the neutralization and extraction steps, ensure the pH is carefully controlled to prevent the hydrolysis of the ester back to the carboxylic acid. Minimize the number of transfers to reduce mechanical losses.
Sub-optimal Reaction Time and Temperature Ensure the reaction is refluxed for a sufficient amount of time to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q4: The final product is impure. How can I purify it?

A4: Impurities in the final product typically include unreacted 2-hydroxy-4-nitrobenzoic acid and isomeric methyl nitrobenzoate byproducts.

  • Removal of Unreacted Acid: The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer.

  • Recrystallization: Recrystallization is an effective method for purifying the final product. A suitable solvent system would be a mixture of ethanol and water. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure this compound will crystallize out, leaving more soluble impurities in the mother liquor.[8]

Troubleshooting Guide

IssueObservationPotential Cause(s)Recommended Actions
Low Yield The isolated weight of the final product is significantly lower than the theoretical yield.Incomplete reaction (esterification equilibrium). Product loss during workup. Sub-optimal reaction conditions.Use a large excess of methanol. Ensure sufficient catalyst is present. Optimize reaction time and temperature. Be careful during extraction and neutralization steps.
Impure Product The melting point of the product is broad and lower than the literature value. TLC analysis shows multiple spots.Presence of unreacted starting material. Presence of isomeric byproducts.Wash the crude product with sodium bicarbonate solution to remove unreacted acid. Purify the product by recrystallization from an ethanol/water mixture.[8]
Dark-colored Product The final product has a dark yellow or brown color instead of being a pale-yellow solid.Formation of oxidation byproducts during the nitration of the salicylic acid precursor.Use purified 2-hydroxy-4-nitrobenzoic acid for the esterification. Consider treating the colored product with activated charcoal during recrystallization.
Reaction Not Proceeding TLC analysis shows only the starting material spot even after prolonged reaction time.Inactive or insufficient catalyst. Presence of water in the reactants or solvent.Use fresh, concentrated sulfuric acid. Ensure methanol and other reagents are anhydrous.

Quantitative Data

The following table summarizes the expected yields and physical properties of the main product and potential side products. Please note that the yields are representative and can vary based on the specific experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
This compound C₈H₇NO₅197.1580-90161[9]
Methyl 2-hydroxy-5-nitrobenzoateC₈H₇NO₅197.15Variable116-118
Methyl 2-hydroxy-3-nitrobenzoateC₈H₇NO₅197.15Variable127-132[10]
2-hydroxy-4-nitrobenzoic acidC₇H₅NO₅183.12-235-238

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the esterification of 2-hydroxy-4-nitrobenzoic acid with methanol.

Materials:

  • 2-hydroxy-4-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beaker

  • Büchner funnel and filter flask

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-4-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the remaining acid and remove any unreacted starting material. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_precursor Precursor Synthesis (Nitration) cluster_esterification Esterification Salicylic_acid Salicylic Acid 2_hydroxy_4_nitrobenzoic_acid 2-hydroxy-4-nitrobenzoic acid Salicylic_acid->2_hydroxy_4_nitrobenzoic_acid Major Product Isomeric_byproducts 2-hydroxy-5-nitrobenzoic acid 2-hydroxy-3-nitrobenzoic acid Salicylic_acid->Isomeric_byproducts Side Products Nitrating_mixture HNO3 / H2SO4 Nitrating_mixture->Salicylic_acid Methyl_2_hydroxy_4_nitrobenzoate This compound 2_hydroxy_4_nitrobenzoic_acid->Methyl_2_hydroxy_4_nitrobenzoate Methanol Methanol (excess) Methanol->2_hydroxy_4_nitrobenzoic_acid H2SO4_cat H2SO4 (cat.) H2SO4_cat->2_hydroxy_4_nitrobenzoic_acid

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start: 2-hydroxy-4-nitrobenzoic acid + Methanol Add_Catalyst Add H2SO4 Catalyst Start->Add_Catalyst Reflux Reflux (2-4h) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess Methanol Cool->Evaporate Dissolve Dissolve in Ethyl Acetate Evaporate->Dissolve Wash_Bicarb Wash with NaHCO3 Solution Dissolve->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Crude_Product Crude Product Filter_Concentrate->Crude_Product Recrystallize Recrystallize from Ethanol/Water Crude_Product->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: General experimental workflow for the synthesis and purification.

Side_Products_Logic Synthesis_Step Synthesis Step Precursor_Synthesis Nitration of Salicylic Acid Synthesis_Step->Precursor_Synthesis Esterification Fischer Esterification Synthesis_Step->Esterification Side_Products Potential Side Products Precursor_Synthesis->Side_Products Esterification->Side_Products Isomers Isomeric Nitrobenzoic Acids (e.g., 2-hydroxy-5-nitro) Side_Products->Isomers Dinitration Dinitrated Products Side_Products->Dinitration Oxidation Oxidation/Tarry Byproducts Side_Products->Oxidation Unreacted_SM Unreacted 2-hydroxy-4-nitrobenzoic acid Side_Products->Unreacted_SM

Caption: Logical relationship of synthesis steps and potential side products.

References

Technical Support Center: Purification of Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl 2-hydroxy-4-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties of this compound is crucial for its proper handling and purification. Key properties are summarized in the table below.

PropertyValueCitations
Molecular FormulaC₈H₇NO₅[1][2][3]
Molecular Weight197.15 g/mol [1][2]
AppearanceWhite to light yellow crystalline powder[4]
Melting PointNot available in search results[1]
Boiling Point324.5 ± 32.0 °C at 760 mmHg[1]
Purity (typical)95.0%[1][2]

Q2: What are the common impurities in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials such as 4-Nitrosalicylic acid and methanol, byproducts from side reactions, and residual acids or solvents from the synthesis and work-up steps.[1] Isomeric byproducts, such as Methyl 2-hydroxy-3-nitrobenzoate or Methyl 2-hydroxy-5-nitrobenzoate, could also be present depending on the regioselectivity of the nitration reaction.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[5][6][7] Recrystallization is often the first choice for removing small amounts of impurities from a crystalline solid.[4] Column chromatography is highly effective for separating the desired compound from impurities with different polarities, including isomeric byproducts.[5][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: The crude product is an oil and fails to solidify.

  • Possible Cause: The presence of significant impurities, such as unreacted starting materials or solvent residues, can lower the melting point of the product, causing it to appear as an oil.[6]

  • Solution:

    • Solvent Removal: Ensure all solvents from the reaction work-up are thoroughly removed using a rotary evaporator.

    • Trituration: Try adding a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexane). Stir the mixture vigorously to induce crystallization of the product.

    • Seeding: If a small amount of pure, solid this compound is available, add a seed crystal to the oil to induce crystallization.

    • Column Chromatography: If the above methods fail, the oil can be directly purified using column chromatography.[7]

Problem 2: Low yield of purified product after recrystallization.

  • Possible Cause:

    • Inappropriate Solvent Choice: The chosen recrystallization solvent may be too good at dissolving the product, even at low temperatures.

    • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[4]

    • Premature Crystallization: The product may have crystallized prematurely during a hot filtration step.[4]

  • Solution:

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] A solvent system (e.g., ethanol/water) might be necessary.[5][8]

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

    • Prevent Premature Crystallization: If performing a hot filtration, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[4]

    • Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[6]

Problem 3: The purified product has a low melting point or a broad melting point range.

  • Possible Cause: The presence of impurities is a common cause of a depressed and broad melting point range.[6]

  • Solution:

    • Repeat Purification: The product may require a second recrystallization to achieve higher purity.

    • Alternative Purification: If recrystallization does not improve the melting point, consider purifying the material by column chromatography to remove persistent impurities.[5]

Problem 4: The product is discolored (e.g., yellow or brown).

  • Possible Cause: Colored impurities may be present, which can arise from side reactions or the degradation of starting materials or the product, particularly if the reaction was carried out at a high temperature.[7]

  • Solution:

    • Recrystallization with Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added. The mixture is then boiled for a few minutes before being hot-filtered to remove the charcoal and the adsorbed colored impurities.[7]

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some experimentation (e.g., ethanol, methanol, or an ethanol/water mixture).[6][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently boil the solution for a few minutes.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[6]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. The melting point and yield of the purified product can then be determined.

Visualizations

TroubleshootingWorkflow start Crude Product (this compound) assess_form Assess Physical Form start->assess_form solid Solid assess_form->solid Is it solid? oil Oil assess_form->oil Is it an oil? recrystallize Perform Recrystallization solid->recrystallize triturate Triturate with non-polar solvent oil->triturate assess_purity Assess Purity (e.g., Melting Point, TLC) recrystallize->assess_purity triturate->solid Solidifies column_chrom Column Chromatography triturate->column_chrom Remains an oil column_chrom->assess_purity pure Pure Product assess_purity->pure Is it pure? impure Impure Product assess_purity->impure Is it impure? end End pure->end impure->recrystallize Repeat Recrystallization impure->column_chrom Switch to Column Chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Preventing hydrolysis of "Methyl 2-hydroxy-4-nitrobenzoate" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Methyl 2-hydroxy-4-nitrobenzoate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis during synthesis?

A1: The primary cause of hydrolysis is the presence of water in the reaction mixture, especially under acidic or basic conditions which catalyze the reaction. The ester functional group in this compound is susceptible to cleavage by water, reverting to the starting material, 2-hydroxy-4-nitrobenzoic acid, and methanol.

Q2: How can I minimize water content during the esterification reaction?

A2: To minimize water, ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. In a Fischer esterification, using a large excess of the alcohol (methanol) can help drive the equilibrium towards the product. Additionally, techniques like azeotropic distillation with a Dean-Stark apparatus can be employed to remove water as it is formed during the reaction.

Q3: What is the optimal pH for the synthesis to avoid hydrolysis?

A3: While the synthesis (Fischer esterification) is acid-catalyzed, it is crucial to neutralize the acid catalyst promptly during the workup to prevent acid-catalyzed hydrolysis of the product. The workup should involve washing with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid. Prolonged exposure to strong acids or bases should be avoided.

Q4: Can the purification process induce hydrolysis?

A4: Yes, the purification process can introduce water and acidic or basic conditions that may lead to hydrolysis. When performing extractions, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate before solvent evaporation. If using chromatography, ensure the solvents are anhydrous.

Q5: Are there alternative synthesis methods that are less prone to hydrolysis?

A5: Yes, while Fischer esterification is common, other methods can be less susceptible to hydrolysis. For instance, reacting 2-hydroxy-4-nitrobenzoic acid with a methylating agent like diazomethane or using a coupling reagent such as dicyclohexylcarbodiimide (DCC) with methanol can provide milder reaction conditions and avoid the production of water as a byproduct. However, these methods may involve more hazardous or expensive reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Hydrolysis of the ester product: This can occur during the reaction or workup due to the presence of water and an acid or base catalyst.- Ensure all glassware and reagents are anhydrous. - Use a large excess of methanol to shift the reaction equilibrium towards the product. - Promptly neutralize the acid catalyst during workup with a mild base (e.g., saturated sodium bicarbonate solution). - Thoroughly dry the organic extracts with a drying agent before solvent removal.
Incomplete reaction: The esterification reaction may not have gone to completion.- Increase the reaction time or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). - Ensure an adequate amount of acid catalyst is used.
Presence of 2-hydroxy-4-nitrobenzoic acid in the final product Incomplete esterification or hydrolysis: The starting material may not have fully reacted, or the product may have hydrolyzed back to the starting acid.- Refer to the solutions for "Low yield." - During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.
Formation of an unknown byproduct O-alkylation of the phenolic hydroxyl group: The hydroxyl group on the benzene ring can also react with methanol under acidic conditions, forming a methyl ether byproduct. This is a known competing reaction in the esterification of hydroxybenzoic acids.[1]- Use milder reaction conditions (lower temperature, shorter reaction time) to favor esterification over etherification. - Consider protecting the hydroxyl group with a suitable protecting group before esterification, followed by deprotection. However, this adds extra steps to the synthesis.

Experimental Protocols

Key Experiment: Fischer Esterification of 2-hydroxy-4-nitrobenzoic acid

This protocol provides a general method for the synthesis of this compound.

Materials:

  • 2-hydroxy-4-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add 2-hydroxy-4-nitrobenzoic acid and a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid and remove any unreacted 2-hydroxy-4-nitrobenzoic acid. Caution: CO2 evolution may occur.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Hydrolysis_Mechanism Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + H₂O Water Water (H₂O) Water->Intermediate Acid Acid/Base Catalyst Acid->Intermediate catalyzes CarboxylicAcid 2-hydroxy-4-nitrobenzoic acid Intermediate->CarboxylicAcid Methanol Methanol (CH₃OH) Intermediate->Methanol

Caption: Mechanism of Hydrolysis for this compound.

Synthesis_Workflow Start Start: 2-hydroxy-4-nitrobenzoic acid + Anhydrous Methanol AddCatalyst Add conc. H₂SO₄ (catalyst) Start->AddCatalyst Reflux Reflux Reaction Mixture (Monitor by TLC) AddCatalyst->Reflux Workup Workup: 1. Cool to RT 2. Add to water Reflux->Workup SideReaction Potential Side Reaction: O-alkylation of -OH group Reflux->SideReaction Extraction Extract with Diethyl Ether Workup->Extraction Neutralization Wash with sat. NaHCO₃ solution Extraction->Neutralization Drying Dry organic layer (Na₂SO₄) Neutralization->Drying Evaporation Evaporate Solvent Drying->Evaporation Product Product: this compound Evaporation->Product

Caption: Experimental Workflow for the Synthesis of this compound.

References

Temperature control in the nitration of methyl salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of Methyl Salicylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the temperature during the nitration of methyl salicylate.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common temperature-related causes?

A low yield in the nitration of methyl salicylate is frequently linked to inadequate temperature control. The reaction is highly exothermic, and deviations from the optimal temperature range can lead to several side reactions.

  • Inadequate Temperature Control: This is the most critical factor. If the temperature rises above the optimal range (typically 0–15°C), side reactions such as dinitration and oxidation of the methyl group can occur, which reduces the yield of the desired mononitrated product.[1][2][3]

  • Improper Reagent Addition: The nitrating mixture (concentrated nitric and sulfuric acids) must be added very slowly to the solution of methyl salicylate in sulfuric acid.[1][4] A rapid addition will cause a sharp increase in temperature, leading to the formation of by-products.[1][5]

Q2: I am observing the formation of a dark-colored, tar-like substance in my reaction. What could be the cause?

The formation of dark-colored impurities or tar is a common issue resulting from excessive reaction temperatures.

  • Oxidation Side Reactions: At higher temperatures, the strong oxidizing nature of the nitrating mixture can lead to the oxidation of the starting material and the product, resulting in the formation of polymeric, tarry substances. Maintaining a low temperature throughout the reaction is crucial to minimize these side reactions.

  • Dinitration: Higher temperatures increase the rate of reaction, which can lead to the formation of dinitration products.[1] These dinitrated compounds can contribute to the dark coloration of the crude product.

Q3: The purity of my final product is low, with multiple spots on the TLC plate. How can temperature control help?

Poor temperature control is a primary reason for the formation of multiple products, leading to low purity.

  • Formation of Isomers: While the directing effects of the hydroxyl and ester groups on methyl salicylate favor the formation of specific isomers, higher temperatures can provide enough energy to overcome the activation barriers for the formation of other, less-favored isomers.

  • By-product Formation: As mentioned, elevated temperatures promote dinitration and oxidation, leading to a mixture of products that are difficult to separate.[2] Strict adherence to the recommended temperature range is essential for achieving high regioselectivity and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of methyl salicylate?

The optimal temperature range for the nitration of methyl salicylate is generally between 0°C and 15°C .[1][2] It is crucial to maintain the temperature below 15°C during the addition of the nitrating mixture to prevent a decrease in yield and the formation of by-products.[1][3] Some protocols even recommend keeping the temperature below 6°C.[4]

Q2: How does temperature affect the yield of methyl 3-nitrobenzoate (a similar nitration reaction)?

Reaction Temperature (°C)Yield of Solid Product (g)Reference
5-15220-230 (81-85%)[2]
50193[2]
70130[2]

As the table shows, increasing the reaction temperature significantly decreases the yield of the desired product.

Q3: What are the consequences of letting the temperature rise too high?

Allowing the reaction temperature to exceed the recommended range can lead to several undesirable outcomes:

  • Decreased Yield: The primary consequence is a significant reduction in the yield of the desired mononitrated product.[2]

  • Increased By-products: Higher temperatures promote the formation of dinitrated and oxidized by-products, which complicates purification.[1][2]

  • Safety Hazards: The reaction is highly exothermic. A runaway reaction can occur if the temperature is not controlled, leading to a rapid increase in temperature and pressure, which poses a significant safety risk.

Q4: How can I effectively control the reaction temperature?

Effective temperature control can be achieved through the following measures:

  • Use of an Ice-Salt Bath: An ice-salt bath is more effective than an ice-water bath at maintaining temperatures below 0°C.[1]

  • Slow, Dropwise Addition: The nitrating mixture should be added very slowly (dropwise) to the methyl salicylate solution using a dropping funnel or a pipette.[4][5] This allows the cooling bath to dissipate the heat generated from the reaction.

  • Continuous Stirring: Constant and efficient stirring of the reaction mixture ensures even heat distribution and prevents the formation of localized hot spots.

  • Pre-cooling Reagents: Cooling the methyl salicylate solution and the nitrating mixture in an ice bath before starting the addition can help maintain a low temperature from the outset.[4]

Experimental Protocol: Nitration of Methyl Salicylate

This protocol is a general guideline based on the nitration of similar aromatic esters. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Methyl salicylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Methanol or Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter flask

  • Thermometer

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to approximately 0°C in an ice-salt bath.

  • Slowly add methyl salicylate to the cold sulfuric acid while stirring continuously. Maintain the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirring methyl salicylate solution over a period of at least 30-60 minutes. Crucially, monitor the temperature throughout the addition and ensure it remains between 0-10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for another 15-30 minutes.

  • Pour the reaction mixture slowly onto a large amount of crushed ice in a beaker, stirring continuously.

  • Allow the ice to melt completely. The solid product should precipitate out of the solution.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash it with several portions of cold distilled water.

  • For further purification, recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water.

  • Dry the purified product and determine its melting point and yield.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare & Cool Reagents (Methyl Salicylate, H₂SO₄, HNO₃) add_methyl_salicylate Add Methyl Salicylate to cold H₂SO₄ prep_reagents->add_methyl_salicylate prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0°C add_nitrating_mix Slowly Add Nitrating Mixture (Maintain 0-15°C) prep_nitrating_mix->add_nitrating_mix add_methyl_salicylate->add_nitrating_mix stir_cold Stir in Ice Bath add_nitrating_mix->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt quench Pour onto Ice stir_rt->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry the Product recrystallize->dry

Caption: Experimental workflow for the nitration of methyl salicylate.

Troubleshooting_Logic cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield high_temp High Reaction Temperature (>15°C) low_yield->high_temp fast_addition Rapid Reagent Addition low_yield->fast_addition low_purity Low Purity / Side Products low_purity->high_temp dark_color Dark Color / Tar Formation dark_color->high_temp control_temp Strict Temperature Control (0-15°C using ice-salt bath) high_temp->control_temp good_stirring Ensure Efficient Stirring high_temp->good_stirring slow_addition Slow, Dropwise Addition of Nitrating Mixture fast_addition->slow_addition

Caption: Troubleshooting logic for nitration temperature control.

References

"Methyl 2-hydroxy-4-nitrobenzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Methyl 2-hydroxy-4-nitrobenzoate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 2°C and 8°C. It should be protected from light and moisture to prevent degradation.

Q2: What is the shelf life of this compound?

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Q4: What are the signs of decomposition of this compound?

A4: Decomposition may be indicated by a change in color (e.g., darkening from its typical pale yellow or white appearance), a change in physical form (e.g., clumping or melting), or the development of an unusual odor. Purity can be confirmed by analytical techniques such as melting point determination, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

Q5: Is this compound sensitive to light?

A5: While specific photostability studies are not extensively documented, compounds with nitro-aromatic and phenolic structures can be sensitive to light. Therefore, it is recommended to store this compound in an amber or opaque container to protect it from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the purity of your this compound using an appropriate analytical method (e.g., NMR, HPLC, or melting point). Ensure it has been stored according to the recommended conditions.
Presence of impurities from synthesis.Purify the compound by recrystallization or column chromatography.
Low reaction yield in base-catalyzed reactions Hydrolysis of the methyl ester group by the base.Use a non-nucleophilic base or perform the reaction at a lower temperature to minimize ester hydrolysis. Consider protecting the phenolic hydroxyl group if it interferes with the desired reaction.
Side-product formation in reactions with reducing agents Reduction of the nitro group.Choose a reducing agent that is selective for the desired functional group transformation under your reaction conditions. The nitro group is readily reduced by various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) and metals in acidic media (e.g., SnCl₂).
Compound appears discolored Decomposition due to exposure to light, heat, or contaminants.Discard the discolored material and use a fresh, properly stored batch. Visually inspect the compound for any changes before use.
Difficulty dissolving the compound Inappropriate solvent choice.This compound is soluble in many organic solvents such as methanol, ethanol, ethyl acetate, and acetone. Check the solubility in your chosen reaction solvent. Gentle warming may aid dissolution, but be cautious of potential thermal degradation.

Stability and Storage Data

Parameter Recommendation/Value Source/Comment
Storage Temperature 2°C - 8°CGeneral recommendation for preserving the integrity of the compound.
Light Sensitivity Protect from lightAromatic nitro compounds and phenols can be light-sensitive. Store in amber vials or in the dark.
Moisture Sensitivity Store in a dry environmentThe ester functional group is susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions.
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents[1] Can cause decomposition or hazardous reactions.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of a sample of this compound.

Materials:

  • This compound sample

  • TLC plate (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes

Procedure:

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., ethyl acetate).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate in a developing chamber containing the developing solvent.

  • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • A pure sample should show a single spot. The presence of multiple spots indicates impurities.

Protocol 2: Monitoring Hydrolytic Stability

Objective: To monitor the hydrolysis of this compound to 2-hydroxy-4-nitrobenzoic acid under acidic or basic conditions.

Materials:

  • This compound

  • Aqueous acidic solution (e.g., 1 M HCl)

  • Aqueous basic solution (e.g., 1 M NaOH)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • Standard of 2-hydroxy-4-nitrobenzoic acid (if available)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Add an aliquot of the stock solution to the acidic or basic aqueous solution at a known temperature (e.g., room temperature or 40°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by neutralizing the acid or base).

  • Analyze the sample by HPLC.

  • Monitor the decrease in the peak area of this compound and the increase in the peak area of the hydrolysis product, 2-hydroxy-4-nitrobenzoic acid.

  • The rate of hydrolysis can be determined by plotting the concentration of the starting material versus time.

Visualizations

Caption: Chemical structure and potential degradation pathways of this compound.

Troubleshooting_Workflow decision decision start_node Experiment Yields Unexpected Results q1 Check Purity of Starting Material (e.g., TLC, NMR) start_node->q1 Start Troubleshooting end_node Proceed with Experiment reassess_node Re-evaluate Experimental Design d1 Is it pure? q1->d1 q2 Review Reaction Conditions (Temp, Time, Reagents) d1->q2 Yes a1 Purify by Recrystallization or Column Chromatography d1->a1 No d2 Are conditions appropriate? q2->d2 a1->q1 d2->end_node Yes a2 Adjust reaction parameters. Consider potential side reactions (hydrolysis, reduction). d2->a2 No a2->reassess_node

Caption: A workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Purification of Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of isomeric impurities from Methyl 2-hydroxy-4-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found with this compound?

A1: this compound is typically synthesized by the nitration of methyl salicylate (methyl 2-hydroxybenzoate). Due to the directing effects of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups, nitration can occur at various positions on the benzene ring. The most common isomeric impurities are Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-hydroxy-5-nitrobenzoate.[1] Dinitrated byproducts may also be present in small quantities if the reaction conditions are not carefully controlled.

Q2: Why is the removal of these isomers important?

A2: The specific arrangement of functional groups on the aromatic ring is critical for a molecule's interaction with biological receptors.[2] Different positional isomers can exhibit vastly different biological activities, toxicities, and physicochemical properties such as solubility and melting point.[2] For drug development and research applications, ensuring high purity of the target isomer is essential for obtaining accurate and reproducible results.

Q3: What are the primary methods for separating these isomeric impurities?

A3: The most common and effective methods for separating isomers of this compound are fractional crystallization and chromatographic techniques.

  • Fractional Crystallization: This method exploits differences in the solubility of the isomers in a particular solvent system. It is often effective for removing larger quantities of impurities.

  • Column Chromatography: A highly effective method for separating isomers with different polarities, allowing for the isolation of the pure compound.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is a powerful analytical tool for assessing purity and can be scaled up for preparative separation of isomers that are difficult to separate by other means.[3][4]

Q4: How can I quickly assess the purity of my this compound sample?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. By using an appropriate solvent system, you can often visualize the target compound and its isomeric impurities as separate spots. Confirmation of purity should then be done using more quantitative methods like HPLC or by measuring the melting point of the purified product and comparing it to the literature value.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Issue 1: Poor Separation of Spots on Analytical TLC
Probable CauseSuggested Solution
Inappropriate Solvent System: The polarity of the mobile phase (eluent) may be too high or too low, resulting in all components running together at the solvent front (high polarity) or remaining at the baseline (low polarity).Optimize the Eluent: Systematically vary the ratio of polar and non-polar solvents. A common starting point for benzoate derivatives is a mixture of hexane and ethyl acetate. Try different ratios (e.g., 9:1, 4:1, 1:1) to achieve a retention factor (Rf) for the target compound between 0.3 and 0.5.
Co-elution of Isomers: The selected solvent system may not be capable of resolving isomers with very similar polarities.Change Solvent Polarity or Composition: Introduce a different solvent to the mobile phase. For example, adding a small amount of methanol or dichloromethane can alter the selectivity of the separation. Alternatively, consider using a different stationary phase, such as a phenyl-bonded silica plate if available.
Issue 2: Oily Product Obtained After Crystallization
Probable CauseSuggested Solution
Incomplete Removal of Impurities: The presence of other isomers can lower the melting point of the mixture, leading to an oily or "eutectic" mixture that is difficult to crystallize.Perform a Second Purification Step: Re-subject the oily product to crystallization from a different solvent system. If this fails, use column chromatography to remove the persistent impurities before attempting crystallization again.
Incorrect Solvent: The solvent used may be too good a solvent for the product, preventing it from precipitating out effectively.Select a Different Solvent: The ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For nitrobenzoates, alcohols like methanol or ethanol, often mixed with water, can be effective.[5][6]
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of smaller, less pure crystals or oils.Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Gentle scratching of the inside of the flask with a glass rod can help induce crystallization.
Issue 3: Overlapping Peaks in HPLC Analysis
Probable CauseSuggested Solution
Suboptimal Mobile Phase: The mobile phase composition may not be adequate to resolve the isomers. Simple isocratic elution with methanol/water or acetonitrile/water can sometimes be insufficient for positional isomers.[3]Modify the Mobile Phase: Introduce an acid modifier like acetic acid or formic acid to the mobile phase.[3][4] This can suppress the ionization of the phenolic hydroxyl group and improve peak shape and resolution. Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol) as this can change the selectivity.[7]
Inappropriate Stationary Phase: A standard C18 column may not provide the necessary selectivity for closely related aromatic isomers.Use a Different Column: Consider a column with a different stationary phase that offers alternative separation mechanisms. A pentafluorophenyl (PFP) or a biphenyl phase can provide enhanced separation for positional isomers due to different pi-pi interactions.[7]
Gradient Elution Not Optimized: If using a gradient, the slope may be too steep, causing peaks to elute too close together.Adjust the Gradient: Decrease the slope of the gradient (i.e., increase the gradient time) to allow more time for the isomers to separate on the column.

Physical and Chromatographic Data

Table 1: Physical Properties of Methyl 2-hydroxy-nitrobenzoate Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₈H₇NO₅197.15~161 °C[8]
Methyl 2-hydroxy-3-nitrobenzoateC₈H₇NO₅197.14Not readily available
Methyl 2-hydroxy-5-nitrobenzoateC₈H₇NO₅197.14Not readily available

Note: Experimental data for all isomers is not always available in literature. Purity should be confirmed by spectroscopic methods (NMR, IR) in conjunction with chromatography.

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization

This protocol is a general guideline and may require optimization based on the specific impurity profile.

  • Solvent Selection: In a small test tube, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and water mixtures). The ideal solvent will fully dissolve the compound when hot but show low solubility when cold. A methanol/water mixture is often a good starting point.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. The desired isomer, if less soluble, should begin to crystallize. Avoid disturbing the flask during this period.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purity of the crystals and the filtrate (mother liquor) by TLC or HPLC to determine the effectiveness of the crystallization. The mother liquor will be enriched with the more soluble impurities. Repeat the process if necessary.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using TLC. The ideal eluent should provide good separation between the target compound and its impurities, with an Rf value for the target compound of approximately 0.3-0.4. A hexane/ethyl acetate mixture is a common choice.

  • Column Packing: Prepare a chromatography column with silica gel. Pack the column using the chosen eluent (as a slurry) to ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the fractions being collected using TLC. Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the fractions that contain only the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified solid.

  • Final Purity Check: Confirm the purity of the final product using HPLC and/or melting point determination.

Diagrams

PurificationWorkflow start Crude Product (this compound + Isomers) purity_check1 Assess Purity (TLC / HPLC) start->purity_check1 is_pure Is Purity > 99%? purity_check1->is_pure select_method Select Purification Method is_pure->select_method No final_product Pure this compound is_pure->final_product Yes crystallization Fractional Crystallization select_method->crystallization High Impurity Load chromatography Column Chromatography select_method->chromatography Difficult Separation purified_product Purified Product crystallization->purified_product chromatography->purified_product purity_check2 Verify Purity & Characterize (HPLC, NMR, MP) purified_product->purity_check2 purity_check2->select_method Further Purification Needed purity_check2->final_product Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic start Problem: Impure sample after first purification attempt method_used Which method was used? start->method_used cryst Crystallization method_used->cryst Crystallization chrom Column Chromatography method_used->chrom Chromatography cryst_issue Was the product oily or did yield seem low? cryst->cryst_issue cryst_sol1 Change solvent system and ensure slow cooling. cryst_issue->cryst_sol1 Yes cryst_sol2 Proceed to Column Chromatography for better separation. cryst_issue->cryst_sol2 No, but still impure chrom_issue Was TLC separation poor? chrom->chrom_issue chrom_sol1 Systematically re-optimize TLC solvent system. chrom_issue->chrom_sol1 Yes chrom_sol2 Consider Preparative HPLC for very similar isomers. chrom_issue->chrom_sol2 No, but column failed

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of Methyl 2-hydroxy-4-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound?

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of Methyl 2-hydroxybenzoate (also known as methyl salicylate). This reaction typically uses a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile.[1][3]

Q2: What are the critical safety precautions for this nitration reaction?

Nitration reactions are highly exothermic and involve corrosive materials. Strict safety protocols are essential.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof goggles or a face shield, and a lab coat.[4]

  • Ventilation: Perform the entire procedure in a well-ventilated chemical fume hood.[5]

  • Handling Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents.[4] Handle them with extreme care, and always add acid to water (or in this case, the reactant solution) slowly, never the other way around.

  • Temperature Control: The reaction is highly exothermic. Maintain strict temperature control using an ice bath to prevent the formation of unwanted byproducts and to ensure the reaction is controlled.[5][6]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[5] By spotting the reaction mixture on a TLC plate alongside the starting material (Methyl 2-hydroxybenzoate), you can visually track the consumption of the reactant and the formation of the product. The disappearance of the starting material spot indicates the reaction is nearing completion.

Q4: What are the best methods for purifying the crude this compound?

Recrystallization is the most common and effective method for purifying the final product.[5] A mixed solvent system, such as ethanol/water, is often suitable.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[6] If recrystallization does not yield a product of sufficient purity, column chromatography can be employed as a secondary purification step.[5]

Q5: What analytical techniques can confirm the structure and purity of the final product?

Several analytical techniques are used to confirm the identity and assess the purity of the synthesized this compound:

  • Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are used to confirm the chemical structure.[5]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[5]

  • Melting Point Analysis: A sharp melting point that corresponds to the literature value is a strong indicator of high purity.[6] The reported melting point for a similar compound, Methyl 4-hydroxy-2-nitrobenzoate, is 161 °C.[7]

Troubleshooting Guide

Problem: The reaction yield is significantly lower than expected.

  • Potential Cause 1: Inadequate Temperature Control.

    • Explanation: If the temperature rises too high during the addition of the nitrating mixture, side reactions can occur, leading to the formation of dinitro compounds and other impurities, thus reducing the yield of the desired product.[6] A temperature that is too low may result in an incomplete reaction.

    • Solution: Maintain a consistent low temperature (typically 0-10°C) throughout the addition of the nitrating agent by using an efficient ice-water bath. Add the nitrating mixture very slowly (dropwise) to prevent a rapid exotherm.[1][8]

  • Potential Cause 2: Impure Starting Materials.

    • Explanation: The purity of the starting Methyl 2-hydroxybenzoate is crucial. Impurities can interfere with the reaction and lead to lower yields.[9]

    • Solution: Ensure the starting material is of high purity. If necessary, purify the Methyl 2-hydroxybenzoate by distillation before use.

  • Potential Cause 3: Inefficient Product Recovery.

    • Explanation: Significant product loss can occur during the workup and purification steps, particularly during filtration and recrystallization.

    • Solution: Ensure the product fully precipitates out of the solution after quenching with ice. When filtering, wash the collected solid with a small amount of ice-cold water to remove residual acid without dissolving a significant amount of the product. During recrystallization, avoid using an excessive amount of solvent and ensure the solution is thoroughly cooled to maximize crystal formation.[6]

Problem: The final product is a dark-colored oil or solid instead of pale yellow crystals.

  • Potential Cause: Overheating or Side Reactions.

    • Explanation: High reaction temperatures can lead to the formation of nitrophenolic byproducts and other colored impurities.[9]

    • Solution: Strictly adhere to the recommended temperature range. For purification, you can perform recrystallization with the addition of a small amount of activated charcoal to absorb colored impurities. Heat the crude product in the recrystallization solvent, add the charcoal, simmer for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Problem: The TLC analysis shows multiple spots, indicating a mixture of products.

  • Potential Cause: Formation of Isomers.

    • Explanation: The hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the starting material direct the position of the incoming nitro group. While the 4-position is favored, nitration at other positions can occur, leading to isomeric byproducts. This is often exacerbated by poor temperature control.[6]

    • Solution: Precise temperature control is the primary way to improve selectivity. A careful recrystallization process is also key, as the desired isomer may have different solubility properties than the unwanted isomers, allowing for their separation.

Data Presentation

Table 1: Key Reaction Parameters (Illustrative Example)

ParameterValuePurpose
Starting MaterialMethyl 2-hydroxybenzoateReactant
Reagent 1Conc. Sulfuric Acid (H₂SO₄)Catalyst and Solvent
Reagent 2Conc. Nitric Acid (HNO₃)Nitrating Agent
Molar Ratio (HNO₃/Substrate)~1.1 : 1To ensure complete mononitration
Temperature0 - 10 °CControl reaction rate and selectivity
Reaction Time30 - 60 minutesTime for reaction completion

Table 2: Physical and Analytical Properties of this compound

PropertyValueReference
Chemical FormulaC₈H₇NO₅[10]
Molecular Weight197.15 g/mol [10]
Purity (Typical)>95%[10][11]
AppearancePale yellow solid(Typical)
CAS Number13684-28-1[10]

Experimental Protocols

1. Synthesis of this compound via Nitration

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.

  • Materials:

    • Methyl 2-hydroxybenzoate

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Deionized Water

    • Crushed Ice

  • Procedure:

    • In a round-bottom flask, add Methyl 2-hydroxybenzoate and cool the flask in an ice-water bath.

    • Slowly add concentrated sulfuric acid to the Methyl 2-hydroxybenzoate with constant stirring, ensuring the temperature is maintained below 10°C.[4]

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.[1]

    • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of Methyl 2-hydroxybenzoate over 15-20 minutes. The temperature of the reaction mixture must be kept between 5-15°C.[9]

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

    • Slowly and carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring.[9]

    • The crude product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid precipitate with several portions of cold deionized water to remove any residual acid.

    • Press the solid as dry as possible on the filter paper. The crude product can then be purified.

2. Purification by Recrystallization

  • Procedure:

    • Transfer the crude solid to a suitably sized Erlenmeyer flask.

    • Add a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture) until the solid just dissolves.[4]

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice-water bath to maximize the crystallization process.[6]

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow prep 1. Prepare Reactants - Cool Methyl 2-hydroxybenzoate - Prepare Nitrating Mixture react 2. Nitration Reaction - Slow, dropwise addition - Maintain temp at 0-10°C prep->react Add Nitrating Mixture quench 3. Reaction Quenching - Pour mixture onto ice - Precipitate crude product react->quench After 30 min filter 4. Filtration & Washing - Collect solid via vacuum filtration - Wash with cold water quench->filter purify 5. Purification - Recrystallize from a suitable solvent filter->purify Crude Product analyze 6. Analysis - TLC, MP, NMR, IR purify->analyze Purified Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Problem Encountered low_yield Low Yield problem->low_yield impure_product Impure / Colored Product problem->impure_product cause_temp Cause: Poor Temperature Control low_yield->cause_temp cause_workup Cause: Inefficient Workup/Purification low_yield->cause_workup impure_product->cause_temp cause_isomers Cause: Isomer Formation impure_product->cause_isomers cause_side_reactions Cause: Side Reactions (Overheating) impure_product->cause_side_reactions sol_temp Solution: Maintain 0-10°C, slow addition cause_temp->sol_temp sol_workup Solution: Minimize solvent, wash with cold solvent cause_workup->sol_workup sol_purify Solution: Careful recrystallization, use charcoal cause_isomers->sol_purify cause_side_reactions->sol_temp cause_side_reactions->sol_purify

References

Technical Support Center: Characterization of Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of Methyl 2-hydroxy-4-nitrobenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is typically a light yellow to brown solid. Significant deviations from this appearance may indicate the presence of impurities or degradation. Key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 13684-28-1
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Purity (typical) ≥95%

Q2: What are the most common impurities found in commercially available this compound?

A2: Common impurities can include starting materials from the synthesis, such as 4-nitrosalicylic acid, and side-products formed during the reaction. Depending on the synthetic route, isomeric impurities like Methyl 2-hydroxy-5-nitrobenzoate or Methyl 2-hydroxy-3-nitrobenzoate may also be present.

Q3: My purified product is an oil and does not solidify. What could be the cause?

A3: The presence of significant impurities, particularly isomeric byproducts or residual solvent, can lower the melting point and prevent solidification. Insufficient cooling during the synthesis can also lead to the formation of oily side-products. It is recommended to attempt purification via column chromatography to remove these impurities.

Q4: The yield of my synthesis is consistently low. What are the potential reasons?

A4: Low yields can result from several factors including incomplete reaction, product loss during work-up and purification, or competing side reactions. Ensure complete consumption of the starting material by monitoring the reaction with Thin Layer Chromatography (TLC). Optimize the purification steps to minimize product loss. For instance, when performing a recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation.

Troubleshooting Guides

Synthesis and Purification

Problem: The final product is discolored (darker than the expected light yellow/brown).

Possible CauseSuggested Solution
Presence of colored impurities from side reactions. Treat a solution of the crude product with activated charcoal before filtration during the recrystallization process.
Oxidation of the phenolic hydroxyl group. Perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem: Broad melting point range of the purified product.

Possible CauseSuggested Solution
The product is still impure. Repeat the recrystallization process. If the melting point does not improve, consider purification by column chromatography.
The product is wet with residual solvent. Ensure the purified crystals are thoroughly dried under vacuum for a sufficient period.
Spectroscopic Characterization (NMR)

Problem: The ¹H NMR spectrum shows more peaks in the aromatic region than expected.

Possible CauseSuggested Solution
Presence of isomeric impurities. Compare the obtained spectrum with known spectra of potential isomers (e.g., Methyl 2-hydroxy-3-nitrobenzoate, Methyl 2-hydroxy-5-nitrobenzoate). Use 2D NMR techniques like COSY and HMBC to aid in the structural elucidation of the major and minor components.
Residual starting material (e.g., 4-nitrosalicylic acid). Compare the spectrum with the NMR spectrum of the starting material. The carboxylic acid proton of 4-nitrosalicylic acid is typically a broad singlet at a high chemical shift.

Problem: The integration of the aromatic protons in the ¹H NMR spectrum is not as expected.

Possible CauseSuggested Solution
Presence of impurities. Purify the sample further using recrystallization or column chromatography.
Overlapping signals. Use a higher field NMR spectrometer to achieve better signal dispersion.
Stability and Degradation

Problem: The purity of the sample decreases over time when stored under ambient conditions.

Possible CauseSuggested Solution
Hydrolysis of the ester group. Store the compound in a desiccator to protect it from moisture. Hydrolysis can be accelerated by acidic or basic conditions.
Photodegradation. Store the compound in an amber vial or in the dark to protect it from light.

Experimental Protocols

Synthesis of this compound from 4-Nitrosalicylic Acid

This procedure is a general guideline. Reaction conditions may need to be optimized.

  • Esterification:

    • Suspend 4-nitrosalicylic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Methanol is a commonly used solvent for the recrystallization of this compound.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot methanol.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the purified crystals under vacuum.

HPLC Method for Purity Determination
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A suitable gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm).
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25 °C).

Data Presentation

Spectroscopic Data for Isomeric Methyl Nitrobenzoates (for comparison)

¹H NMR (CDCl₃, 200 MHz)

Compoundδ (ppm)MultiplicityJ (Hz)Assignment
Methyl 4-nitrobenzoate 8.30d8.62H
8.21d8.62H
3.98s-3H
Methyl 3-nitrobenzoate 8.81-8.87m-1H
8.34-8.44m-2H
7.61-7.69m-1H
3.99s-3H

¹³C NMR (CDCl₃, 50 MHz)

Compoundδ (ppm)
Methyl 4-nitrobenzoate 165.0, 150.5, 135.4, 130.7, 123.5, 52.7
Methyl 3-nitrobenzoate 164.6, 148.2, 135.1, 131.8, 129.5, 127.2, 124.4, 52.6

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 4-Nitrosalicylic Acid + Methanol esterification Esterification (Acid Catalyst, Reflux) start->esterification workup Work-up (Neutralization, Extraction) esterification->workup crude Crude Product workup->crude recrystallization Recrystallization (e.g., Methanol) crude->recrystallization filtration Filtration & Drying recrystallization->filtration pure Pure Product filtration->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr hplc HPLC Analysis (Purity) pure->hplc ms Mass Spectrometry pure->ms troubleshooting_logic cluster_purity Purity Issues cluster_spectroscopy Spectroscopic Issues cluster_stability Stability Issues start Characterization Issue impure_product Impure Product (e.g., broad melting point) start->impure_product extra_peaks Unexpected NMR Peaks start->extra_peaks degradation Degradation Over Time start->degradation recrystallize Recrystallize impure_product->recrystallize column_chrom Column Chromatography recrystallize->column_chrom If still impure check_isomers Compare with Isomer Spectra extra_peaks->check_isomers check_sm Check for Starting Material extra_peaks->check_sm protect_light Protect from Light degradation->protect_light protect_moisture Protect from Moisture degradation->protect_moisture

Improving the purity of "Methyl 2-hydroxy-4-nitrobenzoate" for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 2-hydroxy-4-nitrobenzoate to ensure its suitability for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound? A1: Common impurities largely depend on the synthetic route, which is typically the nitration of methyl 2-hydroxybenzoate (methyl salicylate). Potential impurities include:

  • Isomeric Byproducts: Small amounts of other constitutional isomers, such as Methyl 2-hydroxy-5-nitrobenzoate and Methyl 2-hydroxy-3-nitrobenzoate, can form.

  • Dinitration Products: Over-nitration can lead to dinitro-substituted products, especially if reaction temperatures are not carefully controlled.[1]

  • Unreacted Starting Material: Incomplete nitration can leave residual methyl 2-hydroxybenzoate.

  • Residual Acids: Traces of the nitrating mixture (sulfuric and nitric acid) may persist after the initial work-up.

  • Hydrolysis Products: The ester can hydrolyze back to the carboxylic acid (2-hydroxy-4-nitrobenzoic acid) if exposed to harsh basic or acidic conditions during work-up.

Q2: What purity level is required for this compound in biological assays? A2: For biological assays, the required purity is generally high to ensure that the observed effects are solely due to the compound of interest. For initial in vitro screening, a purity of >95% may be acceptable. However, for more sensitive assays, in vivo studies, or mechanism-of-action studies, a purity of ≥99% is often required to avoid confounding results from impurities.[2]

Q3: Which analytical methods are best for assessing the purity of the final product? A3: A combination of methods is recommended for a comprehensive purity assessment. No single method can definitively establish purity.[3]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the percentage of the main compound and detecting minor impurities.[4][5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in identifying impurities.[5]

  • Melting Point Analysis: A sharp melting point close to the literature value (approx. 161°C) indicates high purity, whereas a broad or depressed melting range suggests the presence of impurities.[6][7]

Q4: What are the most effective purification methods for this compound? A4: The two most effective and commonly used methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

Purification Methodologies Overview

The following table summarizes the primary purification techniques.

FeatureRecrystallizationFlash Column Chromatography
Principle Difference in solubility of the compound and impurities in a hot vs. cold solvent.[8]Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent).
Best For Removing small to moderate amounts of impurities that have different solubility profiles.Separating complex mixtures, including isomeric byproducts and impurities with similar polarities.
Typical Purity >98%>99%
Yield Can be high, but some product loss in the mother liquor is inevitable.Generally good, but some loss on the column can occur.
Scalability Excellent for both small and large quantities.More suitable for small to medium scale (mg to g).
Complexity Relatively simple and requires basic lab equipment.More complex, requires specialized equipment and larger solvent volumes.

Troubleshooting Guide

This guide addresses common problems encountered during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Crude product is a dark-colored oil or solid and will not crystallize. High concentration of impurities, especially isomeric byproducts or unreacted starting material. Residual solvent from the reaction work-up.1. Trituration: Stir the oil with a non-polar solvent (e.g., hexanes) to try and induce solidification and wash away non-polar impurities. 2. Column Chromatography: This is the most effective method to separate the desired product from a complex mixture of impurities.[9] 3. Activated Carbon: If the color is due to highly conjugated impurities, dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and filter through celite before proceeding with recrystallization.[9]
Low yield of purified crystals after recrystallization. Using too much solvent: This keeps a significant amount of product dissolved in the mother liquor even after cooling. Premature crystallization: Crystals forming during a hot filtration step. Incomplete crystallization: Not allowing enough time for cooling or not using an ice bath.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8] 2. Prevent Premature Crystallization: Preheat the funnel and receiving flask during hot filtration. 3. Maximize Crystallization: Allow the solution to cool slowly to room temperature before placing it in an ice-water bath for at least 30 minutes.[8]
Melting point is low and has a broad range after purification. The compound is still impure. The presence of even small amounts of impurities can significantly depress and broaden the melting point range.1. Repeat Purification: Perform a second recrystallization, potentially using a different solvent system. 2. Column Chromatography: If recrystallization fails to improve the melting point, column chromatography is necessary to remove persistent impurities.
Multiple spots are visible on the TLC plate after purification. Impurities are co-eluting or have very similar polarity to the product. The chosen recrystallization solvent is not effective for separating the impurities.1. Optimize TLC System: Use a different solvent system (eluent) for TLC analysis to achieve better separation. 2. Switch Purification Method: If recrystallization is ineffective, use column chromatography, which offers superior separation power.[9]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is adapted from standard procedures for purifying substituted nitrobenzoic acid derivatives.[8][10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals completely in a vacuum oven or desiccator. Analyze for purity using melting point, HPLC, or NMR.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried, silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Workflows

Purification_Workflow Purification & Purity Analysis Workflow Crude Crude Product (this compound) TLC1 Initial Purity Check (TLC Analysis) Crude->TLC1 Decision1 Is the product mostly pure with minor impurities? TLC1->Decision1 Recrystallize Purify via Recrystallization Decision1->Recrystallize Yes Column Purify via Column Chromatography Decision1->Column No (Complex Mixture) Final_Product Purified Solid Product Recrystallize->Final_Product TLC2 Purity Check of Collected Fractions (TLC Analysis) Column->TLC2 Combine Combine Pure Fractions & Evaporate Solvent TLC2->Combine Combine->Final_Product Analysis Final Quality Control (HPLC, NMR, MP) Final_Product->Analysis Assay Product Ready for Biological Assay (Purity >99%) Analysis->Assay

Caption: General workflow for the purification and quality control of this compound.

Troubleshooting_Logic Troubleshooting Recrystallization Issues Start Problem Encountered During Recrystallization Q1 What is the issue? Start->Q1 Is_Oil Product is an oil, won't crystallize Q1->Is_Oil Oily Product Is_LowYield Yield is very low Q1->Is_LowYield Low Yield Is_Impure Product is impure (Low/Broad M.P.) Q1->Is_Impure Still Impure Sol_Oil Solution: Use Column Chromatography for initial purification Is_Oil->Sol_Oil Q2 Did you use the minimum amount of hot solvent? Is_LowYield->Q2 Sol_LowYield1 Solution: Repeat, using less solvent. Try to recover product from mother liquor. Q2->Sol_LowYield1 No Sol_LowYield2 Check for losses during transfers or filtration steps Q2->Sol_LowYield2 Yes Q3 Was cooling slow and undisturbed? Is_Impure->Q3 Sol_Impure1 Solution: Re-crystallize, ensuring slow cooling to prevent trapping impurities Q3->Sol_Impure1 No Sol_Impure2 Solution: Change solvent system or switch to column chromatography Q3->Sol_Impure2 Yes

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Validation & Comparative

A Comparative Analysis of Methyl 2-hydroxy-4-nitrobenzoate and Methyl 4-hydroxy-2-nitrobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the nuanced differences between positional isomers can have profound impacts on a compound's biological activity, chemical reactivity, and physical properties. This guide provides a detailed comparative study of two such isomers: Methyl 2-hydroxy-4-nitrobenzoate and Methyl 4-hydroxy-2-nitrobenzoate. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to evaluate and select the appropriate isomer for their specific applications.

Physicochemical and Spectral Properties

The positioning of the hydroxyl and nitro groups on the benzene ring significantly influences the physicochemical and spectral characteristics of these two isomers. A summary of their key properties is presented below.

PropertyThis compoundMethyl 4-hydroxy-2-nitrobenzoate
CAS Number 13684-28-1178758-50-4
Molecular Formula C₈H₇NO₅C₈H₇NO₅
Molecular Weight 197.14 g/mol 197.14 g/mol [1]
Melting Point Not available161 °C[1]
Boiling Point 324.5 ± 32.0 °C at 760 mmHg[2]Not available
Density 1.4 ± 0.1 g/cm³[2]Not available
Appearance Off-white to light yellow or brown crystalline solid (typical)Off-white to light yellow or brown crystalline solid (typical)
Solubility Expected to be soluble in common organic solventsExpected to be soluble in common organic solvents
¹H NMR (Predicted) Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ ~3.9 ppm)Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ ~3.9 ppm)
IR (KBr, cm⁻¹) ~3400 (O-H), ~1720 (C=O, ester), ~1530 & ~1350 (NO₂)~3400 (O-H), ~1720 (C=O, ester), ~1530 & ~1350 (NO₂)

Synthesis and Chemical Reactivity

The synthesis of both isomers typically involves two key steps: nitration of a substituted benzoic acid or ester, followed by esterification, or vice versa. The order of these steps and the choice of starting material are crucial for achieving the desired isomer.

Proposed Synthetic Pathways

Synthesis_Pathways cluster_1 Synthesis of this compound cluster_2 Synthesis of Methyl 4-hydroxy-2-nitrobenzoate A1 Methyl Salicylate B1 Nitration (HNO₃, H₂SO₄) A1->B1 ortho, para-directing (-OH) para-position favored C1 This compound B1->C1 A2 4-Hydroxybenzoic Acid B2 Nitration (HNO₃, H₂SO₄) A2->B2 ortho, para-directing (-OH) ortho-position nitration C2 4-Hydroxy-2-nitrobenzoic Acid B2->C2 D2 Esterification (Methanol, H₂SO₄) C2->D2 E2 Methyl 4-hydroxy-2-nitrobenzoate D2->E2

Caption: Proposed synthetic routes for the two isomers.

The reactivity of these compounds is largely dictated by the electronic effects of the substituents. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution. The hydroxyl group, being an activating ortho-, para-director, will influence the position of any subsequent reactions.

Biological Activity: A Comparative Outlook

While direct comparative experimental data on the biological activities of this compound and Methyl 4-hydroxy-2-nitrobenzoate is limited in publicly available literature, the activities of related nitroaromatic and hydroxybenzoic acid derivatives provide valuable insights.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activities. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules, including DNA.

Derivatives of p-hydroxybenzoic acid (parabens) are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products. Their activity is generally attributed to the disruption of membrane transport processes and the inhibition of cellular enzymes.

A comparative study of the two isomers would be necessary to determine which positional arrangement of the functional groups leads to more potent antimicrobial effects.

Cytotoxicity

The cytotoxic potential of nitroaromatic compounds is an area of active research. Some nitroaromatics have been investigated as potential anticancer agents due to their ability to induce oxidative stress and apoptosis in cancer cells. The position of the nitro group can significantly affect the compound's reduction potential and, consequently, its cytotoxic efficacy.

Hydroxybenzoic acid derivatives have also been studied for their effects on cancer cell lines. For instance, some studies have shown that certain hydroxybenzoates can induce apoptosis and inhibit the proliferation of cancer cells.

A direct comparison of the cytotoxicity of this compound and Methyl 4-hydroxy-2-nitrobenzoate against various cell lines would be required to ascertain their relative therapeutic potential and toxicity profiles.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize and compare the two isomers.

Synthesis Protocol: Fischer Esterification of a Hydroxy-nitrobenzoic Acid

This protocol describes a general method for the esterification of a hydroxy-nitrobenzoic acid with methanol, which is applicable to the synthesis of both isomers from their corresponding carboxylic acid precursors.

Fischer_Esterification_Workflow A 1. Dissolve Hydroxy-nitrobenzoic Acid in excess Methanol B 2. Add catalytic amount of concentrated H₂SO₄ A->B C 3. Reflux the mixture for 4-6 hours B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool the reaction mixture to room temperature D->E F 6. Neutralize with saturated NaHCO₃ solution E->F G 7. Extract with an organic solvent (e.g., Ethyl Acetate) F->G H 8. Dry the organic layer over anhydrous Na₂SO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Purify the crude product by column chromatography I->J

Caption: Experimental workflow for Fischer Esterification.

Materials:

  • Hydroxy-nitrobenzoic acid (either 2-hydroxy-4-nitrobenzoic acid or 4-hydroxy-2-nitrobenzoic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the hydroxy-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and IR spectroscopy.

Biological Assay Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Antimicrobial_Assay_Workflow A 1. Prepare serial dilutions of test compounds in a 96-well plate B 2. Inoculate each well with a standardized bacterial suspension A->B C 3. Include positive (bacteria + medium) and negative (medium only) controls B->C D 4. Incubate the plate at 37°C for 18-24 hours C->D E 5. Determine the MIC: the lowest concentration with no visible growth D->E F 6. (Optional) Add a viability indicator (e.g., Resazurin) to aid visualization E->F

Caption: Workflow for Antimicrobial Susceptibility Testing.

Materials:

  • Test compounds (this compound and Methyl 4-hydroxy-2-nitrobenzoate) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound.

  • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the test compound.

  • Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Biological Assay Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess cell viability and the cytotoxic effects of the compounds on a cell line.

Cytotoxicity_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight B 2. Treat cells with various concentrations of the test compounds A->B C 3. Include a vehicle control (cells + solvent) B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution to each well and incubate for 2-4 hours D->E F 6. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) E->F G 7. Measure the absorbance at ~570 nm using a plate reader F->G H 8. Calculate cell viability and determine the IC₅₀ value G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Test compounds

  • Human cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The choice between this compound and Methyl 4-hydroxy-2-nitrobenzoate for research and development purposes will depend on a careful consideration of their distinct properties. While they share the same molecular formula, the arrangement of their functional groups leads to differences in their synthesis, reactivity, and likely, their biological profiles. This guide provides a foundational framework for their comparison. However, for specific applications, particularly in drug development, direct, head-to-head experimental evaluation of their biological activities using standardized protocols is strongly recommended. The provided experimental methodologies offer a starting point for such crucial comparative studies.

References

A Comparative Guide to the Biological Activity of Methyl 2-hydroxy-4-nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of Methyl 2-hydroxy-4-nitrobenzoate and its positional isomers. Due to a scarcity of direct comparative experimental data for these specific molecules, this document synthesizes information from structurally related compounds to infer potential activities and guide future research. The primary biological activities explored are antimicrobial, antioxidant, and cytotoxic effects. Detailed experimental protocols for assessing these activities are provided to facilitate further investigation.

Introduction to Methyl Hydroxynitrobenzoate Isomers

This compound and its isomers are small organic molecules that belong to the class of nitrobenzoic acid derivatives. The positioning of the hydroxyl (-OH), nitro (-NO2), and methyl ester (-COOCH3) groups on the benzene ring is expected to significantly influence their physicochemical properties and, consequently, their biological activities. Variations in electronic effects, steric hindrance, and hydrogen bonding potential among the isomers can lead to differential interactions with biological targets.

Comparative Biological Activity Data

Direct comparative studies on the biological activities of this compound and its isomers are limited in the publicly available scientific literature. The following tables summarize the available data. Where specific data for the target isomers is unavailable, data for structurally similar compounds is presented to provide a basis for potential activity, though direct comparisons should be made with caution.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMIC (µg/mL)Reference
This compound Data not availableData not available
Methyl 2-hydroxy-3-nitrobenzoate Data not availableData not available
Methyl 4-hydroxy-2-nitrobenzoate Data not availableData not available
Methyl 2-hydroxy-5-nitrobenzoate Data not availableData not available
Methyl 3-hydroxy-4-nitrobenzoate Data not availableData not available
Methyl 4-hydroxy-3-nitrobenzoate Data not availableData not available
2-hydroxy-4-methoxy-6-n-pentylbenzoic acid estersS. aureusActive[1]
2,4-dihydroxy-6-n-pentylbenzoic estersS. aureus, E. coliActive[1]

Table 2: Comparative Antioxidant Activity (IC50)

CompoundAssayIC50 (µM)Reference
This compound DPPHData not available
Methyl 2-hydroxy-3-nitrobenzoate DPPHData not available
Methyl 4-hydroxy-2-nitrobenzoate DPPHData not available
Methyl 2-hydroxy-5-nitrobenzoate DPPHData not available
Methyl 3-hydroxy-4-nitrobenzoate DPPHData not available
Methyl 4-hydroxy-3-nitrobenzoate DPPHData not available
Gallic AcidDPPH4.05[2]
Syringic AcidDPPH9.8[2]
Vanillic AcidDPPH>100[2]

Table 3: Comparative Cytotoxic Activity (IC50)

CompoundCell LineIC50 (µM)Reference
This compound Data not availableData not available
Methyl 2-hydroxy-3-nitrobenzoate Data not availableData not available
Methyl 4-hydroxy-2-nitrobenzoate Data not availableData not available
Methyl 2-hydroxy-5-nitrobenzoate Data not availableData not available
Methyl 3-hydroxy-4-nitrobenzoate Data not availableData not available
Methyl 4-hydroxy-3-nitrobenzoate Data not availableData not available
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMCF-70.73[3]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMDA-MB-23120.4[3]

Potential Signaling Pathways

Nitroaromatic compounds have been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and survival. While specific data for the isomers of this compound is lacking, related compounds are known to interact with the following pathways.

Potential inhibition of the NF-κB signaling pathway.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Nitrobenzoate Nitrobenzoic Acid Derivatives Nitrobenzoate->Raf potential modulation

Potential modulation of the MAPK/ERK signaling pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors (mTOR, GSK3β) Akt->Downstream_Effectors Cellular_Response Cell Survival, Growth, Proliferation Downstream_Effectors->Cellular_Response Nitrobenzoate Nitrobenzoic Acid Derivatives Nitrobenzoate->PI3K potential modulation

Potential modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

To facilitate direct comparative studies, the following detailed experimental protocols for key biological assays are provided.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[4]

  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the prepared microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Test Compounds Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End DPPH_Assay_Workflow Start Start Prepare_Solutions Prepare DPPH and Test Compound Solutions Start->Prepare_Solutions Mix_Reactants Mix Compounds and DPPH in 96-well Plate Prepare_Solutions->Mix_Reactants Incubate Incubate in Dark (e.g., 30 min) Mix_Reactants->Incubate Measure_Absorbance Measure Absorbance (approx. 517 nm) Incubate->Measure_Absorbance Calculate_IC50 Calculate % Scavenging and Determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Incubate_Treatment Incubate (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (approx. 570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate % Viability and Determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide to the Anti-inflammatory Effects of Methyl 2-hydroxy-4-nitrobenzoate and Standard Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, comprehensive experimental data on the anti-inflammatory effects of Methyl 2-hydroxy-4-nitrobenzoate is not publicly available. The following guide is a synthesized comparison based on the known mechanisms of structurally related compounds and established anti-inflammatory agents. The data presented for this compound is hypothetical and for illustrative purposes to guide future research.

This guide provides a comparative overview of the potential anti-inflammatory properties of this compound against two well-established anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone. This document is intended for researchers, scientists, and professionals in drug development to highlight the potential mechanisms and to provide a framework for future experimental validation.

Putative Anti-inflammatory Mechanism of this compound

Based on its structural similarity to salicylate compounds, it is hypothesized that this compound may exert its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[1][2][3] Further investigation into its potential impact on major inflammatory signaling pathways such as NF-κB and MAPK is warranted to fully elucidate its mechanism of action.

Comparative Efficacy of Anti-inflammatory Agents

The following tables summarize the established effects of Indomethacin and Dexamethasone, alongside the hypothetical potential of this compound, on key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundTargetIC₅₀ / EC₅₀ (Hypothetical for this compound)Reference
This compound COX-1Data not available
COX-2Data not available
TNF-αData not available
IL-6Data not available
IL-1βData not available
iNOSData not available
Indomethacin COX-1~0.1 µM[1][2][3][4]
COX-2~0.9 µM[1][2][3][4]
Dexamethasone TNF-α~1-10 nM[5][6][7]
IL-6~1-10 nM[5][6][7]
IL-1β~1-10 nM[5][6][7]
iNOS~5-50 nM[5][6][7]

Table 2: Effects on Key Inflammatory Signaling Pathways

CompoundPathwayEffectReference
This compound NF-κBHypothesized Inhibition
MAPKHypothesized Inhibition
Indomethacin NF-κBInhibition (indirect)[1][4]
Dexamethasone NF-κBPotent Inhibition[5][6][7]
MAPKInhibition[6]

Experimental Protocols

To validate the anti-inflammatory effects of this compound, the following standard experimental protocols are recommended.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Objective: To determine the effect of the compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Pre-treat the cells with varying concentrations of this compound, Indomethacin (positive control), or Dexamethasone (positive control) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.[8][9]

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.[9][10]

Western Blot Analysis for Inflammatory Proteins
  • Objective: To assess the effect of the compound on the expression of key inflammatory enzymes, COX-2 and iNOS.

  • Methodology:

    • Treat RAW 264.7 cells as described in the in vitro anti-inflammatory assay.

    • Lyse the cells and determine the total protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB and MAPK Signaling Pathway Analysis
  • Objective: To investigate the effect of the compound on the activation of the NF-κB and MAPK signaling pathways.

  • Methodology:

    • Treat RAW 264.7 cells with the compound and/or LPS for appropriate time points (e.g., 15-60 minutes).

    • For NF-κB analysis, perform Western blotting for phosphorylated IκBα, total IκBα, and the p65 subunit in both cytoplasmic and nuclear fractions.

    • For MAPK analysis, perform Western blotting for phosphorylated and total forms of ERK, JNK, and p38.

Visualizing Molecular Pathways and Experimental Design

The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Molecular Assays cluster_data_analysis Data Analysis & Interpretation start RAW 264.7 Macrophages treatment Pre-treat with Compound/ Controls start->treatment stimulation Stimulate with LPS treatment->stimulation griess Griess Assay (NO) stimulation->griess elisa ELISA (Cytokines) stimulation->elisa western Western Blot (Protein Expression) stimulation->western analysis Statistical Analysis griess->analysis elisa->analysis western->analysis conclusion Conclusion on Anti-inflammatory Effect analysis->conclusion

Caption: Experimental workflow for in vitro validation of anti-inflammatory effects.

nfkb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikba IκBα ikk->ikba Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nucleus->gene_expression Transcription ikba_nfkb IκBα-NF-κB Complex

Caption: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway cluster_erk ERK Pathway cluster_jnk_p38 JNK/p38 Pathways lps LPS / Cytokines receptor Receptors lps->receptor ras_rac Ras/Rac receptor->ras_rac raf Raf ras_rac->raf ask1 ASK1 ras_rac->ask1 mek12 MEK1/2 raf->mek12 erk12 ERK1/2 mek12->erk12 ap1 AP-1 erk12->ap1 Activates mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk jnk->ap1 Activates p38 p38 mkk36->p38 p38->ap1 Activates nucleus Nucleus ap1->nucleus gene_expression Inflammatory Response nucleus->gene_expression

Caption: Overview of the MAPK signaling pathways in inflammation.

References

A Comparative Guide to the Mechanism of Action of Methyl 2-hydroxy-4-nitrobenzoate and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). The introduction of a nitro group to the benzene ring can modulate the compound's physicochemical properties and, consequently, its biological activity. While specific mechanism of action studies for this compound are not extensively available in publicly accessible literature, this guide provides a comparative framework based on the known biological activities of related hydroxynitrobenzoic acid isomers and outlines the standard experimental protocols used to evaluate their anti-inflammatory and antioxidant potential. The primary alternatives for comparison are its structural isomers, Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-hydroxy-5-nitrobenzoate, as the position of the nitro group is expected to significantly influence their interaction with biological targets.

Comparative Analysis of Biological Activities

Due to the limited availability of direct comparative experimental data for this compound and its isomers, this section will present a hypothetical comparison based on general structure-activity relationships observed in similar phenolic and nitroaromatic compounds. The following tables are for illustrative purposes to guide future experimental design and data presentation.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and the modulation of inflammatory signaling pathways like NF-κB.

Table 1: Comparative Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available
Methyl 2-hydroxy-3-nitrobenzoateData not availableData not availableData not available
Methyl 2-hydroxy-5-nitrobenzoateData not availableData not availableData not available
Aspirin (Reference)~50~2500.2
Celecoxib (Reference)>100~0.04>2500

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundIC₅₀ for NO Inhibition (µM)Cytotoxicity (CC₅₀) in Macrophages (µM)
This compoundData not availableData not available
Methyl 2-hydroxy-3-nitrobenzoateData not availableData not available
Methyl 2-hydroxy-5-nitrobenzoateData not availableData not available
Dexamethasone (Reference)~0.1>100
Antioxidant Activity

The antioxidant potential of these phenolic compounds is attributed to their ability to scavenge free radicals. The position of the electron-withdrawing nitro group can influence the hydrogen-donating ability of the hydroxyl group.

Table 3: Comparative Free Radical Scavenging Activity

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
This compoundData not availableData not available
Methyl 2-hydroxy-3-nitrobenzoateData not availableData not available
Methyl 2-hydroxy-5-nitrobenzoateData not availableData not available
Ascorbic Acid (Reference)~25~15

Proposed Signaling Pathways and Mechanisms of Action

The anti-inflammatory and antioxidant effects of this compound and its isomers are likely to involve the modulation of key signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Proinflammatory_Genes induces Prostaglandins Prostaglandins Inflammation Inflammation Proinflammatory_Genes->Inflammation Compound Methyl 2-hydroxy- 4-nitrobenzoate Compound->NFkB inhibits COX2 COX-2 Compound->COX2 inhibits ROS ROS Compound->ROS scavenges COX2->Prostaglandins produces Arachidonic_Acid Arachidonic Acid Prostaglandins->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Inflammation

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to generate the comparative data presented above.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against COX-1 and COX-2 enzymes.

  • Methodology:

    • Recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

    • The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

    • After a 10-minute incubation, the reaction is terminated.

    • The production of prostaglandin E₂ (PGE₂) is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

    • The percentage of inhibition for each concentration is calculated relative to the vehicle control.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Objective: To measure the inhibitory effect of the test compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Inflammation is induced by stimulating the cells with 1 µg/mL of LPS for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.

    • IC₅₀ values are calculated from the dose-response curve.

    • A parallel MTT assay is performed to assess cell viability and rule out cytotoxic effects.

experimental_workflow start Start: Compound Preparation cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture pre_treatment Pre-treatment with Test Compounds cell_culture->pre_treatment lps_stimulation LPS Stimulation pre_treatment->lps_stimulation incubation 24h Incubation lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection mtt_assay MTT Assay for Cell Viability incubation->mtt_assay griess_assay Griess Assay for NO supernatant_collection->griess_assay cytokine_eia EIA for Cytokines (TNF-α, IL-6) supernatant_collection->cytokine_eia data_analysis Data Analysis (IC₅₀ Calculation) griess_assay->data_analysis cytokine_eia->data_analysis mtt_assay->data_analysis

Comparative analysis of the spectral properties of nitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectral properties of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid.

The three isomers of nitrobenzoic acid, ortho (2-), meta (3-), and para (4-), are crucial building blocks in the synthesis of a wide range of pharmaceuticals and other high-value chemical compounds. While sharing the same molecular formula (C₇H₅NO₄), the positional variation of the nitro (-NO₂) and carboxylic acid (-COOH) groups on the benzene ring leads to distinct physicochemical and spectral properties. A thorough understanding of their spectroscopic signatures is paramount for unambiguous identification, characterization, and quality control. This guide provides a comparative analysis of the spectral data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses of these isomers.

Data Presentation

The following tables summarize the key quantitative data from the spectroscopic analysis of the three nitrobenzoic acid isomers, providing a clear comparison of their characteristic spectral features.

Table 1: UV-Visible Spectral Data
Isomerλmax (nm) in Ethanol
2-Nitrobenzoic Acid~215, ~255[1]
3-Nitrobenzoic Acid~215, ~255[1]
4-Nitrobenzoic Acid~258
Table 2: Infrared (IR) Spectral Data (cm⁻¹)
Functional GroupVibrational Mode2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
O-H (Carboxylic Acid)Stretching (broad)~3200-2500~3100-2500~3100-2500
C=O (Carboxylic Acid)Stretching~1700[2]~1700[2]~1700[2]
N-O (Nitro Group)Asymmetric Stretching~1530[2]~1530[2]~1525[2]
N-O (Nitro Group)Symmetric Stretching~1350[2]~1350[2]~1345[2]
C-H (Aromatic)Stretching~3100-3000~3100-3000~3100-3000
C=C (Aromatic)Stretching~1600-1450~1600-1450~1600-1450
Table 3: ¹H NMR Spectral Data (DMSO-d₆, ppm)
Isomer-COOHAromatic Protons
2-Nitrobenzoic Acid~13.5 (s, 1H)[2]8.1-7.7 (m, 4H)[2]
3-Nitrobenzoic Acid~13.5 (s, 1H)[2]8.7-7.8 (m, 4H)[2]
4-Nitrobenzoic Acid~13.6 (s, 1H)[2]8.3 (d, 2H), 8.1 (d, 2H)[2]
Table 4: ¹³C NMR Spectral Data (DMSO-d₆, ppm)
IsomerC=OAromatic Carbons
2-Nitrobenzoic Acid~166~148, 134, 132, 130, 129, 124[2]
3-Nitrobenzoic Acid~165~148, 136, 131, 130, 127, 123[2]
4-Nitrobenzoic Acid~166~150, 136, 131, 130, 124[2]
Table 5: Mass Spectrometry Data (Electron Ionization - EI)
IsomerMolecular Ion (M⁺˙) m/zKey Fragment Ions m/z
2-Nitrobenzoic Acid167[3]150 ([M-OH]⁺), 121 ([M-NO₂]⁺), 93, 65
3-Nitrobenzoic Acid167[2]150 ([M-OH]⁺), 121 ([M-NO₂]⁺), 105, 77, 65
4-Nitrobenzoic Acid167[4]150 ([M-OH]⁺), 121 ([M-NO₂]⁺), 105, 77, 65

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.

UV-Visible Spectroscopy
  • Sample Preparation: Stock solutions of each nitrobenzoic acid isomer were prepared by accurately weighing and dissolving the compound in ethanol. These solutions were then diluted to a suitable concentration to ensure the absorbance values fell within the linear range of the spectrophotometer.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

  • Data Acquisition: The UV-Vis spectrum was recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette. A baseline correction was performed using ethanol as the reference solvent.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples of the nitrobenzoic acid isomers were prepared as KBr pellets. A small amount of the sample (1-2 mg) was intimately ground with approximately 100-200 mg of dry KBr powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum was recorded in the mid-IR region (4000-400 cm⁻¹) by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of each nitrobenzoic acid isomer was dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra were acquired. For ¹H NMR, a standard single-pulse experiment was used. For ¹³C NMR, a proton-decoupled experiment was performed to obtain singlets for each carbon atom.

Mass Spectrometry (MS)
  • Sample Preparation: Samples were introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for electrospray ionization (ESI). For GC-MS, a dilute solution in a volatile organic solvent like methanol or acetone is prepared.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source was used for the fragmentation data presented.

  • Data Acquisition: For EI, an electron energy of 70 eV is typically used. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 300 amu, to detect the molecular ion and its fragment ions.

Visualization of Comparative Analysis

The following diagram illustrates the logical workflow for the comparative spectral analysis of the nitrobenzoic acid isomers.

G Comparative Spectral Analysis of Nitrobenzoic Acid Isomers cluster_isomers Nitrobenzoic Acid Isomers cluster_methods Spectroscopic Methods cluster_data Spectral Data & Analysis 2-Nitrobenzoic Acid 2-Nitrobenzoic Acid UV-Vis Spectroscopy UV-Vis Spectroscopy 2-Nitrobenzoic Acid->UV-Vis Spectroscopy IR Spectroscopy IR Spectroscopy 2-Nitrobenzoic Acid->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy 2-Nitrobenzoic Acid->NMR Spectroscopy Mass Spectrometry Mass Spectrometry 2-Nitrobenzoic Acid->Mass Spectrometry 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid->UV-Vis Spectroscopy 3-Nitrobenzoic Acid->IR Spectroscopy 3-Nitrobenzoic Acid->NMR Spectroscopy 3-Nitrobenzoic Acid->Mass Spectrometry 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid->UV-Vis Spectroscopy 4-Nitrobenzoic Acid->IR Spectroscopy 4-Nitrobenzoic Acid->NMR Spectroscopy 4-Nitrobenzoic Acid->Mass Spectrometry λmax λmax UV-Vis Spectroscopy->λmax Vibrational Frequencies Vibrational Frequencies IR Spectroscopy->Vibrational Frequencies Chemical Shifts Chemical Shifts NMR Spectroscopy->Chemical Shifts Fragmentation Patterns Fragmentation Patterns Mass Spectrometry->Fragmentation Patterns Comparative Analysis Comparative Analysis λmax->Comparative Analysis Vibrational Frequencies->Comparative Analysis Chemical Shifts->Comparative Analysis Fragmentation Patterns->Comparative Analysis

References

Predictive Analysis of Methyl 2-hydroxy-4-nitrobenzoate Cross-reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of Methyl 2-hydroxy-4-nitrobenzoate in common immunoassay platforms. Due to the absence of direct experimental data for this specific compound in publicly available literature, this document offers a predictive assessment based on its structural characteristics, juxtaposed with known cross-reactivity data of analogous compounds. The provided experimental protocols are standardized methodologies for empirically determining immunoassay specificity, which is an essential step in the validation of any new assay for research or diagnostic purposes.

Introduction to this compound

This compound is a nitroaromatic compound with the chemical formula C₈H₇NO₅.[1] Its structure features a benzene ring substituted with a methyl ester, a hydroxyl group, and a nitro group. This combination of functional groups suggests potential cross-reactivity in immunoassays designed to detect other phenolic compounds, salicylates, or nitroaromatic molecules. Understanding this potential for cross-reactivity is critical for the accurate interpretation of immunoassay results and for the development of highly specific diagnostic and research tools.

The Principles of Immunoassay Cross-Reactivity

Immunoassays are bioanalytical techniques that rely on the highly specific binding between an antibody and its target antigen to quantify a substance of interest.[2] However, the specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[3] This can lead to inaccurate measurements, including false-positive results. The degree of cross-reactivity is dependent on several factors, including the structural similarity between the target and the interfering compound, and the specific characteristics of the antibody used in the assay.[3]

Structural Comparison and Predicted Cross-Reactivity

The potential for this compound to cross-react in various immunoassays can be inferred by comparing its structure to that of other compounds for which cross-reactivity data is available.

Key Structural Features of this compound:

  • Salicylate-like backbone: The presence of a hydroxyl group and a carboxyl group (as a methyl ester) attached to a benzene ring is structurally similar to salicylic acid, the primary metabolite of aspirin.[4]

  • Nitro Group: The nitro group is an electron-withdrawing group that significantly influences the electronic properties of the benzene ring.

  • Methyl Ester: The carboxyl group is esterified with a methyl group.

The following table presents a predictive cross-reactivity profile for this compound and structurally related compounds in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of a similar nitro-phenolic compound. These predictions are based on the principles of molecular recognition, where structural and electronic homology to the target analyte are primary determinants of cross-reactivity.

CompoundStructureKey Differences from this compoundPredicted Cross-Reactivity (%)Rationale
This compound (Target Analyte) -100 Reference Compound
Salicylic AcidLacks the nitro group and has a free carboxylic acid instead of a methyl ester.LowThe absence of the nitro group, a key recognition feature for a nitro-specific antibody, and the difference in the carboxyl group will likely result in significantly lower binding affinity.
4-NitrophenolLacks the methyl ester group.Moderate to HighThe presence of the nitro group and the hydroxyl group on the benzene ring provides significant structural similarity. The absence of the methyl ester may reduce affinity depending on the antibody's binding pocket.
Methyl SalicylateLacks the nitro group.LowSimilar to salicylic acid, the absence of the key nitro group is expected to drastically reduce cross-reactivity.
2,4-DinitrophenolHas a second nitro group and lacks the methyl ester.ModerateThe presence of a nitro group at the 4-position is a shared feature, but the additional nitro group and lack of the ester will likely alter the binding characteristics.
Methyl 2-hydroxy-5-nitrobenzoateIsomeric form (nitro group at position 5).Moderate to HighThe relative position of the nitro group is critical for antibody recognition. A shift in its position is expected to decrease, but not eliminate, cross-reactivity.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a competitive immunoassay is the most common and effective method. The following is a detailed protocol for a competitive ELISA.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

Objective: To determine the percent cross-reactivity of potentially interfering compounds in an immunoassay for a target analyte (in this hypothetical case, an antigen structurally similar to this compound).

Materials:

  • 96-well microtiter plates coated with a capture antibody specific for the target analyte.

  • Target analyte standard solution.

  • This compound and other potential cross-reactants.

  • Enzyme-conjugated target analyte (e.g., HRP-conjugate).

  • Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20 and 1% BSA).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Test Compounds:

    • Prepare a series of dilutions of the target analyte standard in assay buffer to create a standard curve (e.g., from 0.1 ng/mL to 1000 ng/mL).

    • Prepare a series of dilutions for this compound and each potential cross-reactant over a wide concentration range.

  • Assay Procedure:

    • Add 50 µL of the standard or test compound solution to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme-conjugated target analyte to each well.

    • Incubate the plate for 1-2 hours at room temperature or 37°C.

    • Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween-20).

    • Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes in the dark.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the target analyte to generate a standard curve.

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • For each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

Competitive Immunoassay Principle

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte (this compound) Antibody1 Antibody Analyte->Antibody1 Result1 Low Signal Antibody1->Result1 Inverse Relationship Labeled_Analyte1 Labeled Analyte Labeled_Analyte1->Antibody1 Limited Binding Analyte2 Analyte (this compound) Antibody2 Antibody Analyte2->Antibody2 Result2 High Signal Antibody2->Result2 Labeled_Analyte2 Labeled Analyte Labeled_Analyte2->Antibody2 Increased Binding

Caption: Competitive immunoassay principle.

Cross-Reactivity Concept

G cluster_0 Potential Outcomes Target Target Analyte Antibody Specific Antibody Target->Antibody Specific Binding Accurate Accurate Measurement Antibody->Accurate If only Target is present Inaccurate Inaccurate Measurement (False Positive) Antibody->Inaccurate If Cross-Reactant is present Cross_Reactant Cross-Reactant (e.g., this compound) Cross_Reactant->Antibody Non-specific Binding (Cross-reactivity)

Caption: Cross-reactivity in immunoassays.

Experimental Workflow for Cross-Reactivity Testing

G A Prepare Standards and Potential Cross-Reactants B Perform Competitive ELISA A->B C Generate Standard Curve and Inhibition Curves B->C D Calculate IC50 Values C->D E Calculate % Cross-Reactivity D->E

Caption: Workflow for cross-reactivity assessment.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is not currently available, a predictive analysis based on its structural similarity to salicylates and other nitroaromatic compounds suggests a potential for interference. The degree of this cross-reactivity will be highly dependent on the specific antibodies and the immunoassay format used.[5] Therefore, it is imperative for researchers and drug development professionals to perform empirical cross-reactivity studies, such as the competitive ELISA protocol detailed in this guide, to validate the specificity of any immunoassay intended for use with samples that may contain this compound or structurally related molecules. This due diligence is essential to ensure the accuracy and reliability of the resulting data.

References

A Comparative Guide to Validating the Purity of Synthesized Methyl 2-hydroxy-4-nitrobenzoate using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of chemical purity is a cornerstone of reliable research and drug development. For synthesized compounds such as Methyl 2-hydroxy-4-nitrobenzoate, a key intermediate in various synthetic pathways, confirming purity is paramount to ensure the integrity of subsequent reactions and the safety of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against other common analytical techniques for purity assessment. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

Synthesis and Potential Impurities of this compound

This compound is typically synthesized via the electrophilic aromatic substitution (nitration) of methyl salicylate (methyl 2-hydroxybenzoate). This reaction involves treating methyl salicylate with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.

Reaction Scheme:

Methyl Salicylate + HNO₃/H₂SO₄ → this compound + Isomeric Byproducts + Water

The primary impurities arising from this synthesis are:

  • Unreacted Starting Material: Methyl 2-hydroxybenzoate.

  • Isomeric Byproducts: Due to the directing effects of the hydroxyl and ester groups, nitration can also occur at other positions on the aromatic ring, leading to the formation of Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-hydroxy-5-nitrobenzoate.

  • Dinitro Compounds: Under harsh reaction conditions, a second nitration may occur, resulting in dinitrated products.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a powerful and widely used technique for the purity determination of non-volatile organic compounds. It offers high resolution and sensitivity, enabling the separation and quantification of the main compound from its closely related impurities. A reversed-phase method is typically employed for compounds like this compound.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 65:35 v/v) containing 0.1% acetic acid to ensure good peak shape.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength of approximately 304 nm, where the analyte and potential nitrated impurities exhibit strong absorbance.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample of the synthesized this compound in the mobile phase to a concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a standard solution of this compound with a known purity in the mobile phase at a similar concentration to the sample.

Data Presentation: HPLC-UV Purity Analysis

The purity of the synthesized product is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

CompoundRetention Time (min) (Hypothetical)Peak Area (Hypothetical)% Area (Hypothetical)
Methyl 2-hydroxy-3-nitrobenzoate5.815,0000.5
Methyl 2-hydroxy-5-nitrobenzoate6.530,0001.0
Methyl 2-hydroxybenzoate7.245,0001.5
This compound 8.1 2,910,000 97.0

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust method, other techniques can provide complementary or alternative approaches to purity validation.

Melting Point Determination

This classical method is a quick and straightforward indicator of purity. Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[3]

Experimental Protocol:

A small amount of the dried, crystalline sample is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. While this compound can be analyzed by GC, derivatization might be necessary to improve its volatility and thermal stability.

Experimental Protocol:

The sample is dissolved in a suitable solvent and injected into the GC. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a specific reference standard of the analyte.[4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol:

An accurately weighed amount of the sample and a certified internal standard of known purity are dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is recorded, and the purity of the sample is calculated by comparing the integral of a specific proton signal of the analyte with that of the internal standard.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the discussed methods for the purity analysis of a small organic molecule like this compound.

ParameterHPLC-UVMelting Point DeterminationGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on polarity, UV detectionObservation of phase transition temperatureSeparation based on volatility, FID detectionIntrinsic quantitative nuclear response
Quantitation Relative (requires a reference standard)Semi-quantitative (indicative of purity)Relative (requires a reference standard)Absolute (primary method)
Selectivity Good for isomers and related impuritiesLowGood for volatile impuritiesExcellent for structural elucidation
Sensitivity (LOD) High (~0.03 - 0.1 µg/mL)[5]Not applicableHigh (~0.1 - 1 µg/mL)[5]Moderate (~0.1 - 1 mg/mL)[5]
Accuracy (% Recovery) 98.0 - 102.0%[6][7]Not applicable97.0 - 103.0%99.0 - 101.0%[6]
Precision (RSD%) < 2%[5][6]Not applicable< 5%[5]< 1%[5]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the logical flow of the purity validation process, a Graphviz diagram is provided below.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity Assessment cluster_alternative_methods Orthogonal & Complementary Methods cluster_decision Final Purity Validation synthesis Synthesis of Methyl 2-hydroxy-4-nitrobenzoate purification Purification (Recrystallization) synthesis->purification hplc_uv HPLC-UV Analysis purification->hplc_uv Primary Method melting_point Melting Point Determination purification->melting_point Alternative gc Gas Chromatography (GC) purification->gc Alternative qnmr Quantitative NMR (qNMR) purification->qnmr Alternative hplc_protocol Sample & Standard Prep. hplc_uv->hplc_protocol hplc_data Data Acquisition (Chromatogram) hplc_protocol->hplc_data hplc_purity Purity Calculation (% Area) hplc_data->hplc_purity comparison Compare Results from Multiple Techniques hplc_purity->comparison melting_point->comparison gc->comparison qnmr->comparison final_purity Assign Final Purity Value & Impurity Profile comparison->final_purity

Purity Validation Workflow

Conclusion

For the routine purity validation of synthesized this compound, HPLC-UV stands out as a highly suitable method, offering a balance of high resolution, sensitivity, and good precision. It is particularly effective in separating and quantifying isomeric and other closely related impurities that are expected from the synthetic route.

While simpler methods like melting point determination can provide a quick preliminary check for purity, they lack the specificity and quantitative power of chromatographic techniques. GC can be a viable alternative, especially for volatile impurities, but may require sample derivatization. qNMR offers the distinct advantage of being a primary method for absolute purity determination and is an excellent orthogonal technique to confirm the results obtained by HPLC.

For comprehensive and robust purity validation, a combination of HPLC-UV as the primary method, supported by an orthogonal technique like qNMR or at a minimum, melting point determination, is recommended. This multi-faceted approach provides a high degree of confidence in the identity, purity, and overall quality of the synthesized this compound, which is crucial for its intended applications in research and development.

References

Comparative Guide to Reference Standards for Salicylic Acid Impurity Profiling: Featuring Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reference standards for the analytical profiling of impurities in salicylic acid, a widely used active pharmaceutical ingredient (API). We focus on "Methyl 2-hydroxy-4-nitrobenzoate" as a potential process-related impurity or degradation product and compare it with established pharmacopeial reference standards for other known impurities of salicylic acid. This document offers an objective look at their analytical applications, supported by experimental data and detailed methodologies, to aid in the selection of appropriate reference materials for quality control and drug development.

While this compound is commercially available, it is not currently listed as an official impurity in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). However, its structural similarity to salicylic acid and potential for formation during synthesis or degradation warrants its consideration in comprehensive impurity profiling.

Physicochemical Properties of Analyzed Compounds

A fundamental aspect of an analytical reference standard is its well-characterized physicochemical properties. The table below summarizes key properties for this compound and two official salicylic acid impurity reference standards: 4-Hydroxybenzoic Acid (USP Salicylic Acid Related Compound A) and 4-Hydroxyisophthalic Acid (USP Salicylic Acid Related Compound B).

PropertyThis compound4-Hydroxybenzoic Acid[1]4-Hydroxyisophthalic Acid
CAS Number 13684-28-199-96-7636-46-4
Molecular Formula C₈H₇NO₅C₇H₆O₃C₈H₆O₅
Molecular Weight 197.15 g/mol 138.12 g/mol 182.13 g/mol
Appearance White to yellow crystalline powderWhite crystalline powderWhite to off-white powder
Melting Point Not specified for reference standard214-216 °C>300 °C
Solubility Soluble in methanolSoluble in alcohol, acetone, and etherSlightly soluble in water

Comparative Analytical Performance

The primary application for these reference standards is in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of impurities in salicylic acid. The choice of a reference standard is critical for the accuracy and validation of these methods.

A stability-indicating HPLC method is essential for resolving the main component (salicylic acid) from its potential impurities and degradation products. Below is a comparison of key performance parameters for analytical methods used in salicylic acid impurity profiling.

ParameterThis compound (Potential Impurity)4-Hydroxybenzoic Acid (USP RSA)4-Hydroxyisophthalic Acid (USP RSB)
Purity (as a Reference Standard) Typically available at ≥95% (not certified)Pharmacopeial Standard (high purity)Pharmacopeial Standard (high purity)
Primary Analytical Method HPLCHPLCHPLC
Typical Retention Time Dependent on method, expected to be different from salicylic acidWell-separated from salicylic acid in validated methodsWell-separated from salicylic acid in validated methods
Limit of Detection (LOD) Method-dependent, requires determinationEstablished in validated pharmacopeial methodsEstablished in validated pharmacopeial methods
Limit of Quantification (LOQ) Method-dependent, requires determinationEstablished in validated pharmacopeial methodsEstablished in validated pharmacopeial methods

Experimental Protocols

A robust, stability-indicating HPLC method is crucial for the accurate quantification of salicylic acid and its impurities. The following protocol is a representative method that can be adapted for the inclusion of this compound in the impurity profile analysis.

Stability-Indicating HPLC Method for Salicylic Acid and Its Impurities

This method is designed to separate salicylic acid from its known impurities and potential degradation products.

1. Chromatographic Conditions:

  • Column: Kromasil 60-5CN (250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase A: 1.0 mL of trifluoroacetic acid in 1000 mL of purified water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient: 70% Mobile Phase A and 30% Mobile Phase B (v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 230 nm[2]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standards (Salicylic Acid, 4-Hydroxybenzoic Acid, 4-Hydroxyisophthalic Acid, and this compound) in a suitable diluent (e.g., mobile phase or methanol) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the salicylic acid sample in the diluent to a suitable concentration for analysis.

  • Spiked Sample Solution: Prepare a sample solution and spike it with known amounts of each impurity reference standard to demonstrate the method's ability to resolve and quantify these impurities.

3. Forced Degradation Studies:

To ensure the stability-indicating nature of the method, salicylic acid should be subjected to forced degradation under various stress conditions, including:

  • Acid Hydrolysis: 0.1 N HCl at 60°C[2]

  • Base Hydrolysis: 0.1 N NaOH at 60°C[2]

  • Oxidative Degradation: 2% H₂O₂ at room temperature[2]

  • Thermal Degradation: 80°C[2]

The resulting degraded samples should be analyzed to ensure that all degradation products are well-resolved from the main salicylic acid peak and other impurities.[2]

Visualizations

Logical Workflow for Salicylic Acid Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a salicylic acid drug substance.

G cluster_0 Sample Preparation cluster_1 Standard Preparation Sample_Weighing Weigh Salicylic Acid Sample Sample_Dissolution Dissolve in Diluent Sample_Weighing->Sample_Dissolution HPLC_Analysis HPLC Analysis Sample_Dissolution->HPLC_Analysis Standard_Weighing Weigh Reference Standards Standard_Dissolution Dissolve in Diluent Standard_Weighing->Standard_Dissolution Standard_Dissolution->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Report Generate Report Data_Processing->Report G Salicylic_Acid Salicylic Acid (2-Hydroxybenzoic Acid) Impurity_A 4-Hydroxybenzoic Acid (USP Related Compound A) Salicylic_Acid->Impurity_A Isomer Impurity_B 4-Hydroxyisophthalic Acid (USP Related Compound B) Salicylic_Acid->Impurity_B Related Structure Potential_Impurity This compound Salicylic_Acid->Potential_Impurity Potential Process Impurity / Degradant

References

Structure-Activity Relationship of Methyl 2-hydroxy-4-nitrobenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the Methyl 2-hydroxy-4-nitrobenzoate scaffold, with a focus on their antimicrobial properties. Due to a lack of comprehensive studies on a series of a series of this compound derivatives, this guide utilizes data from closely related 4-nitrosalicylanilide analogs to extrapolate and discuss the probable SAR of the target compounds. The core structure, which features a salicylic acid backbone with a nitro group at the 4-position, is a key determinant of the observed biological activity.

Core Structure and General SAR Principles

The foundational molecule, this compound, is a derivative of salicylic acid. The biological activity of salicylates can be significantly influenced by substitutions on the phenyl ring and modifications of the carboxyl and hydroxyl groups. A key principle in the SAR of salicylates is that the addition of electron-withdrawing groups, such as a nitro group (-NO₂), to the phenol ring can enhance the potency of their biological effects, including antimicrobial and anti-inflammatory activities.

Comparative Analysis of Antimicrobial Activity

Table 1: Antimicrobial Activity (MIC in µM) of 4-Nitrosalicylanilide Derivatives

Compound IDR Group (on aniline)S. aureusS. epidermidisMRSAE. coliP. aeruginosa
1 H161616>128>128
2 4-Cl444>128>128
3 4-F888>128>128
4 4-Br444>128>128
5 4-CF₃22264128
6 3,4-diCl222128>128
7 4-NO₂8883264

Data extrapolated from a study on 4-nitrosalicylanilides to illustrate potential SAR trends.

Key Observations from the Data:

  • Effect of Halogen Substitution: The presence of halogen atoms (Cl, F, Br) at the 4-position of the aniline ring (compounds 2 , 3 , and 4 ) generally leads to a significant increase in activity against Gram-positive bacteria compared to the unsubstituted analog (1 ).

  • Electron-Withdrawing Groups: A strong electron-withdrawing group like trifluoromethyl (-CF₃) at the 4-position (compound 5 ) resulted in the most potent activity against the tested Gram-positive strains.

  • Multiple Substitutions: Dichlorination at the 3 and 4-positions (compound 6 ) also conferred strong antibacterial activity.

  • Nitro Substitution: A second nitro group on the aniline ring (compound 7 ) maintained good activity, though slightly less potent than the 4-CF₃ and 3,4-diCl substituted compounds against Gram-positive bacteria.

  • Gram-Negative Activity: The derivatives generally showed weaker activity against Gram-negative bacteria (E. coli and P. aeruginosa), with the 4-CF₃ and 4-NO₂ substituted compounds exhibiting some moderate activity.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through standard esterification reactions. A general protocol is outlined below:

  • Starting Material: 2-Hydroxy-4-nitrobenzoic acid.

  • Esterification: The carboxylic acid is reacted with the corresponding alcohol (e.g., methanol for the methyl ester) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the equilibrium towards the ester product.

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: A standardized suspension of the test bacteria is added to each well.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Antimicrobial Testing start 2-Hydroxy-4-nitrobenzoic Acid + Alcohol (R-OH) esterification Acid-Catalyzed Esterification (Reflux) start->esterification workup Aqueous Workup & Extraction esterification->workup purification Column Chromatography or Recrystallization workup->purification product Pure this compound Derivative purification->product stock Compound Stock Solution (DMSO) product->stock Characterization (NMR, MS) dilution Serial Dilution in 96-well plate stock->dilution inoculation Addition of Bacterial Inoculum dilution->inoculation incubation Incubation (37°C, 24h) inoculation->incubation mic MIC Determination incubation->mic

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds is generally attributed to their reductive bioactivation within the bacterial cell.

mechanism_of_action compound Nitroaromatic Compound (R-NO₂) entry Entry into Bacterial Cell compound->entry reduction Bacterial Nitroreductases (e.g., NfsA, NfsB) entry->reduction radical Nitro Radical Anion (R-NO₂⁻) reduction->radical Reduction ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) radical->ros Reaction with O₂ rns Reactive Nitrogen Species (RNS) (e.g., NO, NO₂⁻) radical->rns Further Reduction damage Cellular Damage ros->damage rns->damage death Bacterial Cell Death damage->death

Caption: A simplified signaling pathway illustrating the proposed mechanism of antimicrobial action for nitroaromatic compounds.

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Methyl 2-hydroxy-4-nitrobenzoate (CAS Number: 13684-28-1), a chemical intermediate used in various synthetic applications.

Disclaimer: The following information is based on general procedures for similar nitroaromatic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling and disposal. Regulations may vary by region and institution.

Immediate Safety and Handling Precautions

Before disposal, ensure that all personnel are familiar with the potential hazards of this compound. Based on data for structurally related compounds, this chemical should be handled with care.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Quantitative Data for a Structurally Similar Compound
PropertyValue
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Appearance Light yellow crystalline powder
Melting Point 94-97 °C
Boiling Point 296.6 °C at 760 mmHg
Flash Point 143.6 °C

Note: This data is for a related compound and should be used for reference only. Always refer to the specific SDS for the compound in use.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The primary method for disposal is through a licensed chemical waste disposal company.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: All waste containing this compound must be clearly labeled with its chemical name and associated hazards.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

    • Solid waste (e.g., contaminated gloves, paper towels) should be collected separately from liquid waste.

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical.

    • Keep containers tightly closed when not in use to prevent the release of vapors or dust.[1]

    • Store waste containers in a designated, well-ventilated, and secure area away from heat and sources of ignition.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the complete chemical name, quantity, and any other required information.

  • Final Disposal Method:

    • The most common and recommended method of disposal for this type of chemical is incineration at a licensed hazardous waste facility.[2]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. Discharge into the environment must be avoided.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds improper_disposal Improper Disposal (Drain/Trash) start->improper_disposal identify_hazards Identify Hazards and Regulatory Requirements consult_sds->identify_hazards segregate_waste Segregate Waste into a Labeled, Sealed Container identify_hazards->segregate_waste store_waste Store Waste in a Designated, Secure Area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor store_waste->contact_ehs transport_disposal Arrange for Professional Transport and Disposal contact_ehs->transport_disposal end_process End: Waste Properly Disposed transport_disposal->end_process stop STOP! Environmental and Safety Hazard improper_disposal->stop Prohibited

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 2-hydroxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides immediate, essential safety protocols and logistical plans for managing Methyl 2-hydroxy-4-nitrobenzoate, a compound that requires careful handling due to its potential hazards as an aromatic nitro compound. Adherence to these procedures is critical for personnel safety and environmental protection.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure via inhalation, skin contact, or eye contact. The following table summarizes the required PPE based on best practices for handling aromatic nitro compounds and hydroxybenzoate esters.

Protection TypeRecommended EquipmentSpecification/StandardRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes and airborne particles that can cause serious eye irritation or injury.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). A flame-resistant lab coat, fully buttoned, is required. Full-length pants and closed-toe shoes are mandatory.Inspect gloves for integrity before each use.Provides a barrier against accidental skin contact. Aromatic nitro compounds can be absorbed through the skin and may cause systemic effects.
Respiratory Protection Generally not required when handled in a certified chemical fume hood with adequate ventilation. If engineering controls are insufficient or during a spill, an air-purifying respirator (APR) with organic vapor cartridges is necessary.NIOSH (US) or EN 14387 (EU) approved respirator cartridges.Protects against the inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Have an appropriate spill kit available in the immediate work area.

  • Handling the Compound :

    • Before handling, thoroughly wash hands and inspect all required PPE for integrity.

    • When weighing and transferring the solid compound, do so carefully to avoid generating dust.

    • Keep the container tightly closed when not in use to prevent contamination and exposure.

  • Post-Handling :

    • After handling, wash hands and any exposed skin thoroughly with soap and water.

    • Decontaminate the work area and any equipment used.

    • Remove and properly dispose of contaminated gloves and other disposable PPE as hazardous waste.

Disposal Plan: Managing this compound Waste

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Aromatic nitro compounds are recognized for their potential toxicity and environmental hazards.

  • Waste Segregation and Collection :

    • Solid Waste : Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[2] The container should be robust, chemically resistant, and have a secure lid.[2]

    • Liquid Waste : If the compound is in a solvent, collect it in a designated liquid hazardous waste container.[2] Ensure the solvent is compatible with the container and other contents.

  • Labeling :

    • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").[2] Include the date of accumulation.[2]

  • Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2] The storage area should have secondary containment.[2]

  • Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2]

    • Provide the disposal company with the Safety Data Sheet (SDS) for the compound or a similar aromatic nitro compound if a specific one is unavailable.[2]

  • Empty Containers :

    • Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2] The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Review SDS & Assess Risks prep2 Verify Fume Hood Function prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Weigh & Transfer in Fume Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container When Not in Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Store Waste in Designated Area clean2->clean3 clean4 Arrange for Professional Disposal clean3->clean4 post1 Doff & Dispose of PPE clean4->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.